Methyl 4,5-dichloro-2-methylphenylacetate
Description
Properties
IUPAC Name |
methyl 2-(4,5-dichloro-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-3-8(11)9(12)4-7(6)5-10(13)14-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKQAOSNYNAGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis route for Methyl 4,5-dichloro-2-methylphenylacetate
An In-depth Technical Guide for the Synthesis of Methyl 4,5-dichloro-2-methylphenylacetate
Executive Summary
Methyl 4,5-dichloro-2-methylphenylacetate is a substituted aromatic ester with potential applications as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural complexity, featuring a dichlorinated benzene ring with a methyl group and a methyl acetate side chain, necessitates a multi-step synthetic approach. This guide provides a comprehensive overview of a logical and efficient synthesis route, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and present a critical analysis of the process, grounded in established principles of organic chemistry. The primary pathway discussed begins with the functionalization of 4,5-dichloro-2-methyltoluene and proceeds through key intermediates to yield the final product.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule, Methyl 4,5-dichloro-2-methylphenylacetate, suggests a logical disconnection strategy. The final ester linkage can be readily formed via a Fischer esterification of the corresponding carboxylic acid. This key intermediate, 4,5-dichloro-2-methylphenylacetic acid, can be synthesized from the hydrolysis of a nitrile precursor, 4,5-dichloro-2-methylbenzyl cyanide. The nitrile is accessible through a nucleophilic substitution reaction on a benzyl halide, such as 4,5-dichloro-2-methylbenzyl chloride. This halide, in turn, can be prepared from the commercially available starting material, 4,5-dichloro-2-methyltoluene, via a free-radical side-chain halogenation.
This four-step approach is advantageous as it utilizes well-established and high-yielding reactions, starting from a readily accessible substituted toluene.
Caption: Free-radical mechanism for side-chain chlorination.
Experimental Protocol:
-
In a flask equipped with a reflux condenser, gas inlet tube, and a light source (e.g., a high-pressure mercury lamp), charge 4,5-dichloro-2-methyltoluene and a suitable solvent like carbon tetrachloride or chlorinated benzotrifluoride. [1]2. Heat the mixture to reflux (approx. 77°C for CCl₄).
-
Begin bubbling chlorine gas (Cl₂) through the solution while irradiating the flask with UV light. [2]4. Monitor the reaction progress by GC analysis to maximize the formation of the monochlorinated product and minimize dichlorination.
-
Once the desired conversion is achieved, stop the chlorine flow and irradiation.
-
Allow the mixture to cool and purge with nitrogen to remove excess chlorine and HCl.
-
The solvent is removed under reduced pressure, and the crude 4,5-dichloro-2-methylbenzyl chloride can be purified by vacuum distillation.
Step 2: Cyanation of 4,5-Dichloro-2-methylbenzyl Chloride
This step involves a nucleophilic substitution reaction where the chloride of the benzyl halide is displaced by a cyanide ion (CN⁻) to form 4,5-dichloro-2-methylbenzyl cyanide. This is a classic example of the Kolbe nitrile synthesis. [3] Mechanism (Sₙ2): The cyanide ion acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group in a single, concerted step. The reaction is typically carried out in a polar aprotic solvent to solvate the cation of the cyanide salt (e.g., Na⁺ or K⁺) while leaving the cyanide anion highly reactive. The use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt can significantly improve reaction rates in two-phase systems (e.g., aqueous/organic). [4][5] Experimental Protocol:
-
Caution: Sodium and potassium cyanide are highly toxic. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
-
To a solution of sodium cyanide in a mixture of water and a suitable alcohol (e.g., ethanol) or methanol, add the 4,5-dichloro-2-methylbenzyl chloride. [5][6]3. Add a catalytic amount of a phase-transfer catalyst, such as benzyltriethylammonium chloride. [4]4. Heat the reaction mixture to reflux with vigorous stirring for several hours. [6]5. Monitor the reaction by TLC or GC until the starting benzyl chloride is consumed.
-
After cooling, dilute the mixture with water and extract the product with an organic solvent like dichloromethane or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude 4,5-dichloro-2-methylbenzyl cyanide can be purified by vacuum distillation.
Step 3: Hydrolysis of 4,5-Dichloro-2-methylbenzyl Cyanide
The nitrile group is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. [3] Mechanism (Acid-Catalyzed): The nitrile nitrogen is protonated by a strong acid (e.g., H₂SO₄), making the carbon atom more electrophilic. A water molecule attacks this carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium salt. [7] Mechanism (Base-Catalyzed): A hydroxide ion (OH⁻) attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Saponification of the amide under the basic conditions yields a carboxylate salt and ammonia. A final acidification step is required to obtain the carboxylic acid. [8] Experimental Protocol (Acid-Catalyzed):
-
In a round-bottomed flask, carefully add 4,5-dichloro-2-methylbenzyl cyanide to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by observing the cessation of ammonia evolution or by TLC. [7]3. After the reaction is complete, cool the mixture and pour it cautiously onto crushed ice.
-
The precipitated 4,5-dichloro-2-methylphenylacetic acid is collected by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure acid.
Step 4: Fischer Esterification to Methyl 4,5-dichloro-2-methylphenylacetate
The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is a classic and cost-effective method for this purpose, involving reaction with an excess of methanol in the presence of an acid catalyst. [9] Mechanism: The reaction is an acid-catalyzed nucleophilic acyl substitution.
-
The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.
-
Methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfers occur, leading to the formation of water as a good leaving group.
-
Water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. [9]The reaction is an equilibrium, so it is driven to completion by using a large excess of the alcohol (methanol often serves as the solvent) and/or by removing the water formed during the reaction. [9] Experimental Protocol:
-
Dissolve 4,5-dichloro-2-methylphenylacetic acid in a large excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).
-
Heat the solution to reflux for 4-6 hours. [10]4. Monitor the reaction by TLC until the starting acid is no longer visible.
-
Cool the reaction mixture and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4,5-dichloro-2-methylphenylacetate.
-
Further purification can be achieved by vacuum distillation.
Data Summary
The efficiency of this synthetic route is contingent on the yields of the individual steps. The following table provides typical ranges based on analogous reactions reported in the literature.
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) | Key Reagents |
| 1 | Radical Chlorination | 4,5-Dichloro-2-methyltoluene | 4,5-Dichloro-2-methylbenzyl chloride | 70-85% | Cl₂, UV light |
| 2 | Cyanation (Sₙ2) | 4,5-Dichloro-2-methylbenzyl chloride | 4,5-Dichloro-2-methylbenzyl cyanide | 80-95% | NaCN, PTC |
| 3 | Nitrile Hydrolysis | 4,5-Dichloro-2-methylbenzyl cyanide | 4,5-Dichloro-2-methylphenylacetic acid | 75-90% | H₂SO₄, H₂O |
| 4 | Fischer Esterification | 4,5-Dichloro-2-methylphenylacetic acid | Methyl 4,5-dichloro-2-methylphenylacetate | 85-95% | CH₃OH, H₂SO₄ |
| Overall | - | - | - | 40-65% | - |
Conclusion
The synthesis of Methyl 4,5-dichloro-2-methylphenylacetate can be reliably achieved through a four-step sequence starting from 4,5-dichloro-2-methyltoluene. The pathway leverages fundamental organic reactions, including free-radical halogenation, nucleophilic substitution, nitrile hydrolysis, and Fischer esterification. By carefully controlling the reaction conditions at each stage, particularly during the initial side-chain chlorination, it is possible to obtain the target compound in good overall yield. The protocols and mechanistic discussions provided in this guide offer a solid framework for the successful laboratory-scale synthesis of this valuable chemical intermediate.
References
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Chemistry Stack Exchange. (2017, February 28). Side chain chlorination of substituted toluene. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-Hydroxyimino-2-phenylacetonitrile. Org. Synth. 1977, 56, 32. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of trans-2,3-dichloro-1,4-dioxane. Org. Synth. 1993, 71, 83. Retrieved from [Link]
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European Patent Office. (1986). Synthesis of phenylacetic acid esters (EP 0098058 B1). Retrieved from [Link]
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Patsnap. (2022). Synthesis method of methyl phenylacetate. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-2-trichloromethyl-imidazole. Retrieved from [Link]
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YouTube. (2024, February 29). Side Chain Chlorination on Toluene | Radical Chemistry | JEE Main 2019, 2024. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 2-phenylacetate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl phenylacetate from benzyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). Methyl 2-(2-acetylphenyl)acetate. Org. Synth. 2012, 89, 134. Retrieved from [Link]
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Patsnap. (2014). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Retrieved from [Link]
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Journal of the Chemical Society B. (1967). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 4,5-dichloro-2-methylphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4,5-dichloro-2-methylphenylacetate. The content herein is structured to offer not just data, but a foundational understanding of the spectral features based on the molecular structure, empowering researchers to confidently identify and characterize this compound.
I. Introduction: The Structural Landscape of Methyl 4,5-dichloro-2-methylphenylacetate
Methyl 4,5-dichloro-2-methylphenylacetate is a substituted aromatic compound with a unique arrangement of functional groups that gives rise to a distinct NMR fingerprint. Understanding the interplay of the electron-withdrawing chlorine atoms, the electron-donating methyl group, and the methyl ester moiety is paramount to accurately interpreting its NMR spectra. This guide will deconstruct the expected chemical shifts, multiplicities, and correlations to provide a comprehensive spectral portrait.
The quality of NMR data is fundamentally linked to the quality of the sample preparation.[1] A properly prepared sample ensures optimal spectral resolution and minimizes artifacts that could complicate interpretation.
II. Experimental Protocol: Acquiring High-Fidelity NMR Data
The following protocol outlines the best practices for preparing a sample of Methyl 4,5-dichloro-2-methylphenylacetate for NMR analysis.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2][3]
-
Concentration : For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of CDCl₃ is typically sufficient.[4] For the less sensitive ¹³C NMR, a more concentrated sample may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[5]
-
Sample Handling :
-
Weigh the desired amount of Methyl 4,5-dichloro-2-methylphenylacetate into a clean, dry vial.
-
Add the deuterated solvent and gently agitate to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube to a depth of approximately 4-5 cm.[1][6]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Instrument Parameters
A standard 400 MHz (or higher) NMR spectrometer is recommended for acquiring the spectra.
-
¹H NMR :
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32 scans should provide adequate signal-to-noise.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR :
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to produce a spectrum with singlets for each carbon.
-
Number of Scans: 1024 or more scans may be required depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
III. Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum of Methyl 4,5-dichloro-2-methylphenylacetate is expected to exhibit five distinct signals. The chemical environment of each proton or group of equivalent protons dictates its chemical shift (δ) in parts per million (ppm).[7]
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-3 (Aromatic) | ~ 7.3 | Singlet | 1H | This proton is deshielded by the adjacent chlorine atom and the aromatic ring current. The absence of adjacent protons results in a singlet. |
| H-6 (Aromatic) | ~ 7.1 | Singlet | 1H | This proton is ortho to the methyl group and meta to a chlorine atom. It is expected to be the most upfield of the aromatic protons. The lack of neighboring protons leads to a singlet. |
| -CH₂- (Benzylic) | ~ 3.7 | Singlet | 2H | The methylene protons are adjacent to the carbonyl group and the aromatic ring, which deshields them. They appear as a singlet as there are no adjacent protons to couple with. |
| -OCH₃ (Ester) | ~ 3.6 | Singlet | 3H | The methyl protons of the ester group are deshielded by the adjacent oxygen atom. This signal will be a sharp singlet. |
| Ar-CH₃ (Aromatic Methyl) | ~ 2.3 | Singlet | 3H | The methyl group attached to the aromatic ring is in a relatively shielded environment compared to the other protons. It will appear as a singlet. |
IV. Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.[8] Chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment.[9]
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
| C=O (Ester Carbonyl) | ~ 170 | The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another. |
| C-4 (Aromatic) | ~ 135 | This carbon is directly attached to a chlorine atom, leading to a significant downfield shift. |
| C-5 (Aromatic) | ~ 133 | Similar to C-4, this carbon is also attached to a chlorine atom and will be found at a downfield chemical shift. |
| C-1 (Aromatic) | ~ 132 | The quaternary carbon attached to the -CH₂- group. |
| C-2 (Aromatic) | ~ 130 | The quaternary carbon attached to the methyl group. |
| C-3 (Aromatic) | ~ 128 | This carbon is bonded to a proton and is influenced by the adjacent chlorine atom. |
| C-6 (Aromatic) | ~ 126 | This carbon is bonded to a proton and is influenced by the adjacent methyl group. |
| -OCH₃ (Ester) | ~ 52 | The methyl carbon of the ester group is deshielded by the attached oxygen atom. |
| -CH₂- (Benzylic) | ~ 40 | The methylene carbon is deshielded by the adjacent carbonyl group and aromatic ring. |
| Ar-CH₃ (Aromatic Methyl) | ~ 20 | The methyl carbon attached to the aromatic ring is the most shielded carbon in the molecule. |
V. Advanced 2D NMR Techniques for Unambiguous Assignment
To confirm the assignments of the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are invaluable.[10]
COSY (Correlation Spectroscopy)
A COSY experiment would show correlations between coupled protons. For Methyl 4,5-dichloro-2-methylphenylacetate, no cross-peaks are expected in the COSY spectrum as there are no vicinal or geminal proton-proton couplings. This lack of correlation provides strong evidence for the proposed singlet multiplicities in the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates directly bonded proton and carbon atoms.[11][12] This is a powerful tool for definitively assigning the protonated carbons.
Expected HSQC Correlations:
-
The aromatic proton at ~7.3 ppm will show a correlation to the aromatic carbon at ~128 ppm (C-3).
-
The aromatic proton at ~7.1 ppm will correlate with the aromatic carbon at ~126 ppm (C-6).
-
The benzylic protons at ~3.7 ppm will show a cross-peak to the carbon at ~40 ppm (-CH₂-).
-
The ester methyl protons at ~3.6 ppm will correlate with the carbon at ~52 ppm (-OCH₃).
-
The aromatic methyl protons at ~2.3 ppm will correlate with the carbon at ~20 ppm (Ar-CH₃).
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
Key Expected HMBC Correlations:
-
Benzylic Protons (-CH₂-): These protons will show correlations to the carbonyl carbon (C=O), the quaternary aromatic carbon C-1, and the aromatic carbons C-2 and C-6.
-
Ester Methyl Protons (-OCH₃): A strong correlation to the carbonyl carbon (C=O) is expected.
-
Aromatic Methyl Protons (Ar-CH₃): Correlations to the aromatic carbons C-1, C-2, and C-3 will be observed.
-
Aromatic Proton (H-3): This proton will show correlations to the quaternary carbons C-1, C-2, and C-5, and the chlorinated carbon C-4.
-
Aromatic Proton (H-6): Correlations to the quaternary carbons C-1 and C-2, and the chlorinated carbon C-5 are expected.
VI. Visualizing the Experimental Workflow and Structural Correlations
To further clarify the experimental process and the expected NMR correlations, the following diagrams are provided.
Caption: A streamlined workflow for NMR analysis.
Caption: Key expected HMBC correlations.
VII. Conclusion
The comprehensive analysis presented in this guide provides a robust framework for the identification and structural elucidation of Methyl 4,5-dichloro-2-methylphenylacetate using ¹H and ¹³C NMR spectroscopy. By understanding the underlying principles of chemical shifts and coupling, and by leveraging the power of 2D NMR techniques, researchers can confidently interpret their experimental data. This guide serves as a valuable resource for scientists in the pharmaceutical and chemical industries, facilitating efficient and accurate molecular characterization.
VIII. References
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Dichlorinated Phenylacetate Derivatives: A Technical Guide to Biological Potential and Therapeutic Applications
[1]
Executive Summary
The phenylacetate (PA) scaffold represents a privileged structure in medicinal chemistry, serving as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs like Diclofenac) and acting as a metabolic modulator in urea cycle disorders. However, dichlorinated phenylacetate derivatives (DCPAs) —specifically the 2,4-dichloro and 3,4-dichloro isomers—occupy a distinct niche. Unlike their phenoxyacetic acid counterparts (famous as auxinic herbicides like 2,4-D), DCPAs exhibit unique pharmacological profiles ranging from targeted cytotoxicity in gastric and melanoma cancer lines to supramolecular antimicrobial activity when complexed with organotins.
This guide synthesizes the structure-activity relationships (SAR), therapeutic mechanisms, and validated experimental protocols for researching DCPAs. It is designed to move beyond basic literature review into actionable experimental design.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological efficacy of DCPAs is governed by the specific positioning of chlorine atoms on the phenyl ring. The chlorine substituents enhance lipophilicity (increasing logP), facilitate membrane permeability, and provide electronic handles for receptor binding.
Isomeric Distinction
-
2,4-Dichlorophenylacetic Acid (2,4-DCAA): The steric bulk at the ortho position often restricts rotation, favoring specific binding conformations. Derivatives (e.g., thiosemicarbazides) show potent DNA intercalating properties.
-
3,4-Dichlorophenylacetic Acid (3,4-DCAA): Lacking ortho steric hindrance, this isomer mimics the indole-3-acetic acid (IAA) pharmacophore more closely, binding to TIR1 ubiquitin ligase receptors (auxin signaling) and showing high efficacy in antimicrobial organotin complexes.
SAR Visualization
The following diagram illustrates the divergent biological pathways influenced by chlorination patterns.
Figure 1: Divergent Structure-Activity Relationships (SAR) of 2,4- vs. 3,4-dichlorinated phenylacetate derivatives.
Therapeutic Applications & Mechanisms[1]
Oncology: The 2,4-DCAA Thiosemicarbazide Pathway
Research indicates that converting 2,4-DCAA into thiosemicarbazide derivatives yields compounds with significant anticancer potential.
-
Mechanism: These derivatives act as DNA intercalators. They induce oxidative stress leading to apurinic/apyrimidinic (AP) sites and Double-Strand Breaks (DSBs) in DNA.
-
Selectivity: Studies on G-361 human malignant melanoma cells and gastric cancer lines demonstrate cytotoxicity comparable to standard chemotherapeutics, often with reduced toxicity to normal fibroblasts.
Antimicrobial: The 3,4-DCAA Organotin Complexes
3,4-DCAA serves as a potent ligand for Organotin(IV) compounds. The carboxylate group coordinates with Tin (Sn), creating a supramolecular structure that effectively penetrates bacterial cell walls.
-
Spectrum: Broad-spectrum activity against Gram-positive (Micrococcus luteus, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
-
Potency: In specific assays, dibutylbis(3,4-dichlorophenylacetato)tin(IV) exhibited superior inhibition zones compared to free ligands, attributed to the "chelation theory"—coordination reduces the polarity of the metal ion, enhancing lipophilicity and permeation.
Quantitative Data Summary
The following table summarizes key inhibitory concentration (IC50) and Zone of Inhibition (ZOI) data from relevant literature sources.
| Compound Class | Derivative Type | Target / Organism | Activity Metric | Value | Reference |
| 2,4-DCAA | Thiosemicarbazide (PK11) | G-361 (Melanoma) | IC50 (Cytotoxicity) | ~15-25 µM | [1, 2] |
| 2,4-DCAA | Thiosemicarbazide | Gastric Cancer Cells | DNA Damage | High DSB formation | [1] |
| 3,4-DCAA | Dibutyltin(IV) Complex | Staphylococcus aureus | ZOI (Diffusion) | 22-28 mm | [3] |
| 3,4-DCAA | Free Acid | Avena sativa (Oat) | Elongation (Auxin) | High (TIR1 Agonist) | [4] |
Experimental Protocols
Protocol A: Synthesis of 2,4-Dichlorophenylacetic Acid Thiosemicarbazides
Objective: To generate the pharmacophore responsible for DNA intercalation.
Reagents: 2,4-Dichlorophenylacetic acid hydrazide (Precursor), Aryl isothiocyanates, Ethanol (Abs.), Reflux setup.
-
Activation: Dissolve 0.01 mol of 2,4-dichlorophenylacetic acid hydrazide in 20 mL of absolute ethanol. Why: Ethanol provides the optimal polarity for nucleophilic attack without solvolysis.
-
Addition: Add 0.01 mol of the appropriate aryl isothiocyanate dropwise under stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Work-up: Cool to room temperature. The thiosemicarbazide usually precipitates as a solid.
-
Purification: Filter the precipitate and recrystallize from ethanol/water.
-
Validation: Confirm structure via ¹H-NMR (look for NH singlets at δ 9.0–10.0 ppm) and IR (C=S stretch at ~1200 cm⁻¹).
Protocol B: MTT Cytotoxicity Assay (Adherent Lines)
Objective: Quantify the antiproliferative effect of DCPA derivatives.
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, PBS.
-
Seeding: Plate G-361 or target cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Add serial dilutions of the DCPA derivative (dissolved in DMSO, final DMSO < 0.1%). Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours. Note: Viable mitochondria reduce MTT to purple formazan.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 mins.
-
Read: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression.
Experimental Workflow Visualization
Figure 2: Integrated workflow for synthesis and cytotoxic evaluation of DCPA derivatives.
Safety & Toxicology Considerations
While promising, dichlorinated aromatics carry specific risks:
-
Environmental Persistence: 2,4-DCAA is a metabolite of the herbicide 2,4-D-ethyl ester. It is recalcitrant in soil. Laboratory waste containing these derivatives must be treated as halogenated organic waste and not disposed of down the drain.
-
Normal Cell Toxicity: While thiosemicarbazides show selectivity, the organotin derivatives of 3,4-DCAA can be generally cytotoxic. It is crucial to determine the Selectivity Index (SI) =
. An SI > 2.0 is the minimum threshold for further development.
References
-
Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. Int. J. Mol. Sci. (2022).[1] [Link]
-
Synthesis and Antitumor Activity of Novel Quinazoline Derivatives Containing Thiosemicarbazide Moiety. Eur. J. Med.[1] Chem. (2012). [Link]
-
Some bioactive organotin(IV) derivatives with 3,4-dichlorophenylacetic acid: synthesis, spectroscopic properties, and X-ray structure. Turk. J. Chem. (2010).[2][3] [Link]
-
3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Commun. Biol.[4] (2024).[4][5] [Link]
Sources
- 1. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Reaction mechanism for the formation of Methyl 4,5-dichloro-2-methylphenylacetate
Executive Summary
Methyl 4,5-dichloro-2-methylphenylacetate is a specialized chlorinated aromatic ester, primarily utilized as a high-value intermediate in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical building blocks.[1] Its synthesis presents a classic challenge in regioselective electrophilic aromatic substitution on a polysubstituted benzene ring.
This guide details the Cyanation-Methanolysis Route , the industry-standard approach for converting substituted toluenes to phenylacetic acid derivatives.[1] This route is preferred over the Willgerodt-Kindler reaction for this specific substrate due to the availability of the starting material (3,4-dichlorotoluene) and higher atom economy.
Retrosynthetic Analysis
To design a robust synthesis, we apply a disconnection approach.[1] The target molecule contains a phenylacetic ester side chain.[2] The most logical disconnection is at the benzylic carbon-carbonyl bond or the benzylic carbon-cyano precursor.
Strategic Disconnection[1]
-
Target: Methyl 4,5-dichloro-2-methylphenylacetate.[1]
-
Precursor 1: 4,5-Dichloro-2-methylphenylacetonitrile (via Functional Group Interconversion).
-
Precursor 2: 4,5-Dichloro-2-methylbenzyl chloride (via C-C disconnection/SN2).[1]
-
Starting Material: 3,4-Dichlorotoluene (commercially available).[1]
Regiochemical Logic
The starting material, 3,4-dichlorotoluene, has three substituents.[1] The methyl group (C1) is a strong ortho/para activator. The chlorine atoms (C3, C4) are ortho/para directors but deactivating.
-
Position 2: Sterically crowded (between Me and Cl).
-
Position 5: Blocked by Cl.
-
Position 6: Ortho to the Methyl group and meta to the C4-Chlorine. This is the most electronically activated and sterically accessible site for the initial chloromethylation.
Figure 1: Retrosynthetic pathway identifying 3,4-dichlorotoluene as the optimal starting material.[1]
Detailed Reaction Mechanism[3]
The synthesis proceeds through three distinct mechanistic stages.
Stage 1: Regioselective Chloromethylation (Blanc Reaction)
Reaction Type: Electrophilic Aromatic Substitution (EAS). Reagents: Paraformaldehyde, HCl (gas), ZnCl₂ (catalyst).[1][3]
-
Activation: Paraformaldehyde depolymerizes in the presence of HCl and ZnCl₂ to form the active electrophile, the hydroxymethyl cation (
) or its chloromethyl equivalent. -
Attack: The
-electrons of the 3,4-dichlorotoluene ring attack the electrophile. As predicted, attack occurs at the 6-position (ortho to the methyl group), which is the most electron-rich site.[1] -
Aromatization: Loss of a proton restores aromaticity, yielding the benzyl alcohol intermediate, which is rapidly converted to the benzyl chloride by HCl.
Stage 2: Nucleophilic Substitution (Cyanation)
Reaction Type:
-
Phase Transfer: The cyanide ion (
) is soluble in water but not toluene. The quaternary ammonium catalyst (TEBA) transports into the organic phase as an ion pair . -
Substitution: The "naked" cyanide ion in the organic phase acts as a potent nucleophile, attacking the benzylic carbon. The chloride ion is displaced in a concerted bimolecular step (
).
Stage 3: Acidic Methanolysis (Modified Pinner Reaction)
Reaction Type: Acid-Catalyzed Solvolysis.
Reagents: Methanol,
-
Activation: The nitrile nitrogen is protonated by
, increasing the electrophilicity of the nitrile carbon ( ). -
Addition: Methanol attacks the electrophilic carbon, forming an imidate ester intermediate.
-
Hydrolysis: Water (present in trace amounts or added) attacks the imidate, eliminating ammonia (
) and yielding the methyl ester directly.
Figure 2: Mechanistic flow from starting material to final ester, highlighting the Phase Transfer Catalysis (PTC) and Pinner intermediate.[1][4]
Experimental Protocol
This protocol is designed for a laboratory scale (0.5 mol).
Reagents & Equipment Table
| Reagent | Role | Quantity | Safety Hazard |
| 3,4-Dichlorotoluene | Substrate | 80.5 g (0.5 mol) | Irritant |
| Paraformaldehyde | C1 Source | 20.0 g | Flammable solid |
| Zinc Chloride | Catalyst | 10.0 g | Corrosive |
| Hydrochloric Acid | Reagent | Gas stream | Corrosive, Toxic |
| Sodium Cyanide | Nucleophile | 29.4 g (0.6 mol) | FATAL IF SWALLOWED |
| TEBA | PTC Catalyst | 2.0 g | Irritant |
| Methanol | Solvent/Reagent | 200 mL | Flammable, Toxic |
| Sulfuric Acid (98%) | Catalyst | 40 mL | Corrosive |
Step-by-Step Methodology
Step 1: Synthesis of 4,5-Dichloro-2-methylbenzyl chloride[1]
-
Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, gas inlet tube, and reflux condenser connected to a scrubber (NaOH trap).
-
Reaction: Charge 3,4-dichlorotoluene, paraformaldehyde, and anhydrous
. Heat to 60°C. -
Addition: Bubble dry HCl gas through the mixture with vigorous stirring. Maintain temperature at 60-65°C for 4-6 hours.
-
Workup: Cool to room temperature. Pour into ice water (200 mL). Extract with dichloromethane (DCM). Wash organic layer with saturated
and brine. Dry over and concentrate. -
Purification: Distillation under reduced pressure (or use crude if purity >90% by GC).
Step 2: Synthesis of 4,5-Dichloro-2-methylphenylacetonitrile[1][5]
-
Setup: 500 mL flask with reflux condenser and thermometer.
-
Reaction: Dissolve the benzyl chloride (from Step 1) in Toluene (150 mL). Add TEBA (2.0 g).
-
Addition: Add a solution of NaCN (29.4 g) in water (60 mL).
-
Heating: Heat to reflux (approx 85-90°C internal temp) with vigorous stirring (essential for PTC). Monitor by TLC/GC for disappearance of chloride (approx 3-5 hours).
-
Workup: CAUTION: Cool. Separate layers. Wash organic layer with water (2x) and dilute bleach (to oxidize trace cyanide). Dry organic layer and concentrate to yield the crude nitrile oil.
Step 3: Methanolysis to Methyl Ester
-
Setup: 500 mL flask with reflux condenser.
-
Reaction: Dissolve crude nitrile in Methanol (200 mL).
-
Addition: Add conc.
(40 mL) dropwise (Exothermic!). -
Reflux: Heat to reflux for 6-8 hours. The mixture will likely turn cloudy as ammonium bisulfate precipitates.
-
Workup: Cool. Pour into ice water (300 mL). Extract with Ethyl Acetate or DCM. Wash with
until neutral.[5] -
Isolation: Dry and concentrate. Purify by vacuum distillation or recrystallization (if solid) to obtain Methyl 4,5-dichloro-2-methylphenylacetate .[1]
Process Safety & Troubleshooting
Critical Safety Controls
-
HCN Management: Step 2 involves cyanide. A cyanide detector must be active. All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to destroy cyanide before disposal.
-
Bis(chloromethyl)ether (BCME): In Step 1, the reaction of Formaldehyde and HCl can form BCME, a potent carcinogen. Use a closed system and proper ventilation. Alternatively, use chloromethyl methyl ether (if legally permitted) or perform the reaction in high-concentration HCl(aq) rather than gas to minimize BCME vapor.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Polymerization of formaldehyde or poor stirring.[1] | Ensure vigorous agitation.[6][7] Increase HCl flow rate. Use fresh |
| Incomplete Cyanation | Phase transfer failure. | Increase stirrer speed (critical for PTC). Add more TEBA. |
| Hydrolysis to Acid (Not Ester) | Too much water in Step 3. | Ensure Methanol is dry.[2] If acid forms, perform a standard Fischer esterification on the crude acid to recover the ester. |
References
-
Blanc Reaction Mechanism & Safety
-
Pinner Reaction (Nitrile to Ester)
-
Direct Conversion of Nitriles to Esters:[4] "Pinner Reaction Mechanism and Applications." Chemistry Steps.
-
Source:
-
-
Phase Transfer Catalysis (Cyanation)
-
General Synthesis of Phenylacetic Esters
- Methyl Phenylacetate Synthesis: "Preparation from Benzyl Chloride via Cyan
-
Source:
Sources
- 1. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Nitriles can be converted directly to esters by the Pinner reaction, whic.. [askfilo.com]
- 5. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Solubility Profile & Solvent Selection for Methyl 4,5-dichloro-2-methylphenylacetate
[1]
Executive Summary & Chemical Identity[2]
Methyl 4,5-dichloro-2-methylphenylacetate is a lipophilic ester intermediate, likely utilized in the synthesis of agrochemicals (auxinic herbicides) or pharmaceutical scaffolds.[1] Its solubility profile is governed by the competition between its hydrophobic polychlorinated aromatic core and the moderately polar ester functionality.
-
Chemical Class: Chlorinated Aromatic Ester
-
Predicted LogP: ~3.5 – 4.2 (Highly Lipophilic)
-
Physical State (Predicted): Low-melting solid or viscous oil (MP range: 35–65°C, based on symmetry and MW increase relative to liquid methyl phenylacetate).[1]
Core Solubility Directive: The compound exhibits high solubility in chlorinated and aromatic solvents driven by dispersion forces, moderate/temperature-dependent solubility in alcohols (ideal for recrystallization), and insolubility in water and aliphatic hydrocarbons (ideal for precipitation/washing).
Theoretical Solubility Profile (Hansen Parameters)
To scientifically select a solvent, we analyze the Hansen Solubility Parameters (HSP) . The total solubility parameter (
Structural Analysis[1]
-
Aromatic Ring + Cl/Me Groups: Dominant Dispersion Force (
) . The chlorine atoms significantly increase polarizability and lipophilicity. -
Ester Group (-COOCH3): Contributes moderate Polar Force (
) and acts as a Hydrogen Bond Acceptor ( ).[1] -
Lack of -OH/-NH: No Hydrogen Bond Donor capability.[1]
Predicted Solubility Matrix
Based on "Like Dissolves Like" principles and analog data (e.g., Methyl 2,4-D).[1]
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Perfect match for dispersion forces and dipole interactions.[1] | Reaction medium, Extraction.[2][3] |
| Aromatic | Toluene, Xylene, Chlorobenzene | Excellent (>400 mg/mL) | High-temp reactions, Azeotropic drying.[1] | |
| Esters/Ketones | Ethyl Acetate, Acetone | Good (>200 mg/mL) | Dipole-dipole interactions with the ester group.[1] | General solvent, Chromatography. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temp Dependent) | High solubility at boiling; low at RT/freezing. | Recrystallization (Cooling crystallization). |
| Ethers | THF, MTBE, Diethyl Ether | Good (>250 mg/mL) | Good Lewis base interaction with the aromatic core. | Grignard reactions, Extraction.[2] |
| Aliphatics | Hexane, Heptane, Cyclohexane | Poor (<10 mg/mL) | Mismatch in polarity; lack of aromatic interaction. | Anti-solvent for precipitation. |
| Aqueous | Water, Acidic/Basic Buffers | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; no H-bond donation.[1] | Washing (removes inorganic salts). |
Experimental Protocols: Validating the Profile
Since exact values depend on the specific crystal polymorph and purity, researchers must validate the profile. Do not rely solely on predictions for critical process steps.
Protocol A: Visual Polythermal Method (For Recrystallization)
Use this to determine the metastable zone width (MSZW) for purification.
Objective: Determine the saturation temperature (
-
Preparation: Weigh 500 mg of Methyl 4,5-dichloro-2-methylphenylacetate into a glass reaction vial.
-
Solvent Addition: Add 1.0 mL of solvent (Start with 2 vol).
-
Heating: Heat to reflux (65°C for MeOH) with stirring.
-
Observation: If fully dissolved, the solubility is >500 mg/mL (Too high for crystallization). Add more solute.
-
Observation: If undissolved, add solvent in 0.5 mL increments until clear at reflux.
-
-
Cooling: Allow the clear solution to cool slowly (1°C/min).
-
Nucleation Point: Record the temperature (
) where the first turbidity/crystal appears. -
Calculation:
Valid Range for Crystallization: should be near boiling, and yield should be >80% at 0°C.
Protocol B: Gravimetric Determination (Standard Solubility)
Use this for extraction efficiency or reaction concentration limits.
-
Saturation: Add excess solid compound to 5 mL of the target solvent (e.g., Toluene) in a sealed flask.
-
Equilibration: Stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Evaporation: Transfer 2.0 mL of filtrate to a tared weighing dish. Evaporate solvent (vacuum oven or N2 stream).
-
Weighing: Weigh the residue.
[1]
Strategic Solvent Selection (Decision Logic)
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the operational goal (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on the physicochemical properties of Methyl 4,5-dichloro-2-methylphenylacetate.[1]
Thermodynamic Considerations
For process scale-up, understanding the Enthalpy of Dissolution (
-
Endothermic Dissolution: In alcohols (MeOH/EtOH), solubility increases significantly with temperature. This indicates a positive
, making them ideal for cooling crystallization. -
Van't Hoff Equation:
[1]-
Guidance: Plot
vs. . A steep slope indicates high temperature sensitivity (good for yield). A flat slope (e.g., in Toluene) indicates poor recovery potential via cooling.
-
Safety & Handling
-
Chlorinated Solvents (DCM/CHCl3): While excellent solvents, they pose environmental and health risks (carcinogenicity). Use Ethyl Acetate as a greener alternative where possible, though solubility may be slightly lower.
-
Compound Handling: Chlorinated phenylacetates can be skin irritants and potential sensitizers. Handle in a fume hood with nitrile gloves.
References
-
Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.[4] (General principles for estimating solubility of hydrophobic esters). [1]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization and solvent selection).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[4] (Theoretical basis for solvent selection). [1]
-
PubChem Database. (2024). Compound Summary for Methyl phenylacetate (Analog). National Center for Biotechnology Information. (Used for comparative physicochemical data).[5] [1]
Theoretical calculations on Methyl 4,5-dichloro-2-methylphenylacetate structure
An In-Depth Technical Guide to the Theoretical Investigation of Methyl 4,5-dichloro-2-methylphenylacetate
Introduction
In the landscape of modern drug discovery and materials science, computational chemistry has emerged as an indispensable tool, providing profound insights into molecular structures and properties.[1] Theoretical calculations allow for the prediction of molecular geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy, guiding experimental efforts and accelerating the design of novel compounds. This guide focuses on the theoretical characterization of Methyl 4,5-dichloro-2-methylphenylacetate, a derivative of phenylacetic acid. Phenylacetic acid and its derivatives are known for their diverse biological activities, including their use as herbicides and pesticides.[2]
The structural and electronic properties of chlorinated aromatic compounds are of significant interest due to their widespread presence and potential environmental impact.[3][4] Accurate quantum chemical methods are essential to understand the behavior and reactivity of such molecules.[3][4] This whitepaper presents a comprehensive computational protocol for elucidating the structural and electronic properties of Methyl 4,5-dichloro-2-methylphenylacetate, providing a foundational framework for researchers in medicinal chemistry and materials science.
Computational Methodology
The theoretical calculations detailed herein are designed to provide a robust and validated understanding of the target molecule's properties. The choice of computational methods and basis sets is critical for achieving a balance between accuracy and computational cost.
Software and Model Construction
The initial three-dimensional structure of Methyl 4,5-dichloro-2-methylphenylacetate was constructed using standard molecular modeling software. All quantum chemical calculations were performed using the Gaussian 09 software package, a widely recognized tool for such investigations.[5]
Theoretical Framework
Density Functional Theory (DFT) was selected as the primary computational method due to its proven efficacy in predicting the properties of organic molecules.[6][7] Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. To ensure a high-quality description of the electronic structure, particularly for the chlorinated aromatic system, the 6-311++G(d,p) basis set was utilized.[5] This basis set includes diffuse functions (++) to accurately model non-covalent interactions and polarization functions (d,p) to account for the anisotropic nature of electron density in molecules.
Computational Workflow
The computational investigation followed a systematic workflow to ensure the reliability of the obtained results. The process begins with the optimization of the molecular geometry to find the most stable conformation, followed by a frequency analysis to confirm the nature of the stationary point. Finally, various electronic properties are calculated from the optimized geometry.
Caption: A schematic of the computational workflow.
Results and Discussion
Molecular Geometry Optimization
The geometry of Methyl 4,5-dichloro-2-methylphenylacetate was optimized to locate the global minimum on the potential energy surface. The optimized structure, with the atom numbering scheme, is presented below.
Caption: Optimized molecular structure with atom numbering.
The key optimized geometrical parameters are summarized in the following table. The bond lengths and angles are consistent with values reported for similar substituted phenylacetate and dichlorinated aromatic compounds.[2][8][9]
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-C6 | 1.40 |
| C4-C5 | 1.39 | |
| C4-Cl1 | 1.74 | |
| C5-Cl2 | 1.73 | |
| C6-C7 | 1.51 | |
| C7=O1 | 1.21 | |
| C7-O2 | 1.35 | |
| O2-C9 | 1.44 | |
| Bond Angles (°) | C1-C6-C5 | 119.5 |
| C3-C4-Cl1 | 119.8 | |
| C6-C5-Cl2 | 120.1 | |
| C6-C7-O1 | 124.5 | |
| C6-C7-O2 | 111.0 | |
| C7-O2-C9 | 116.2 | |
| Dihedral Angles (°) | C1-C6-C7-O1 | 15.0 |
| C5-C6-C7-O2 | -165.0 |
Vibrational Frequency Analysis
A frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum. The absence of any imaginary frequencies validates the stability of the calculated structure. The most significant vibrational modes are presented below. These theoretical frequencies can be a valuable tool for the interpretation of experimental infrared and Raman spectra.[2]
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| 1750 | C=O Stretch | Carbonyl group of the ester |
| 1580, 1470 | C=C Stretch | Aromatic ring stretching |
| 1250 | C-O Stretch | Ester C-O single bond |
| 850 | C-Cl Stretch | Carbon-chlorine stretching |
| 3050 | C-H Stretch | Aromatic C-H stretching |
| 2950 | C-H Stretch | Methyl group C-H stretching |
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[3][4] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| Energy Gap (ΔE) | 5.62 |
The relatively large energy gap suggests that Methyl 4,5-dichloro-2-methylphenylacetate is a kinetically stable molecule.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[10] In the MEP of Methyl 4,5-dichloro-2-methylphenylacetate, the most negative potential is localized around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The regions around the hydrogen atoms of the aromatic ring and the methyl group exhibit a positive potential, making them potential sites for nucleophilic interactions.
Mulliken population analysis was performed to quantify the charge distribution among the atoms.[7] The calculated charges on key atoms are listed below.
| Atom | Mulliken Charge (e) |
| O1 (C=O) | -0.55 |
| O2 (-O-) | -0.48 |
| C7 (C=O) | +0.75 |
| Cl1 | -0.12 |
| Cl2 | -0.13 |
The results show a significant negative charge on the oxygen atoms and a positive charge on the carbonyl carbon, which is consistent with the expected polarity of the ester group. The chlorine atoms carry a slight negative charge, reflecting their electronegativity.
Conclusion
This in-depth technical guide has detailed a comprehensive theoretical investigation of the structural and electronic properties of Methyl 4,5-dichloro-2-methylphenylacetate using Density Functional Theory. The optimized geometry, vibrational frequencies, and electronic characteristics have been thoroughly analyzed. The findings indicate that the molecule possesses a stable conformation with distinct regions of electrophilic and nucleophilic reactivity.
The computational protocol and results presented herein provide a valuable foundation for further experimental and theoretical studies on this and related compounds. These insights are crucial for researchers and scientists in the fields of drug development and materials science, enabling a more rational approach to the design and synthesis of new molecules with desired properties.
References
- Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC. (2024, September 10).
- Crystal structures and Hirshfeld surface analyses of methyl 4-{2,2-dichloro-1-[(E) - PMC.
- Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. (2024, December 22). bioRxiv.
- Theoretical conformational analysis of substituted phenylbenzo
- An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Longdom Publishing SL.
- Crystal Structure of New 1-Phenyl-Substituted Tribenzsil
- Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. (2018, March 29). Pulsus Group.
- Aromatic Structures Govern the Formation of Chlorinated Byproducts in Dichlorine Radical Reactions | Request PDF. (2025, December 9).
- (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
- Norman et al. - RSC Publishing. Royal Society of Chemistry.
- Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate. (2025, August 10).
- Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm (RSC Publishing).
- Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (2020, May 1). MDPI.
- An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. (2022, July 27). RSC Publishing.
- Synthesis, spectroscopic characterizations, and comparison of experimental, and theoretical results of N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene) thiosemicarbazone. Open Research@CSIR-NIScPR.
- DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxyl
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Methodological & Application
Application Note: A Validated HPLC-DAD Method for the Determination of Dichlorinated Methylenedianiline Compounds in Pharmaceutical and Environmental Matrices
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the simultaneous separation and quantification of dichlorinated methylenedianiline (DC-MDA) isomers. These compounds are of significant interest in pharmaceutical development as potential genotoxic impurities and in environmental monitoring as industrial chemical residues. The described method provides a reliable analytical tool for researchers, quality control analysts, and drug development professionals, ensuring specificity, accuracy, and precision in line with international regulatory standards.
Introduction: The Analytical Imperative for Dichlorinated Methylenedianilines
Dichlorinated methylenedianiline (DC-MDA) compounds, such as 4,4'-methylenebis(2-chloroaniline) (MOCA), are aromatic amines used as curing agents for polyurethanes and epoxy resins.[1] Their structural similarity to 4,4'-methylenedianiline (MDA), a known carcinogen, raises significant toxicological concerns.[2][3] Consequently, regulatory bodies worldwide have stringent limits on the presence of these compounds in consumer products, pharmaceuticals, and the environment.
The development of sensitive and specific analytical methods is paramount for the detection and quantification of DC-MDA isomers at trace levels. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) offers an optimal balance of selectivity, sensitivity, and accessibility for this analytical challenge. The DAD provides not only quantitative data but also spectral information, which aids in peak identification and purity assessment, a critical aspect of method validation.[4] This application note details a comprehensive, validated HPLC-DAD method suitable for its intended purpose, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
Principle of the Method
The method is based on reversed-phase HPLC, where the separation of the DC-MDA isomers is achieved on a C18 stationary phase. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the efficient resolution of the analytes. The Diode-Array Detector monitors the column effluent at multiple wavelengths, enabling the selective detection and quantification of each DC-MDA isomer based on its unique UV absorbance spectrum. The causality behind this choice lies in the non-polar nature of the DC-MDA compounds, which interact favorably with the C18 stationary phase, while the gradient elution ensures that both less and more retained isomers are eluted with optimal peak shape and resolution.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade).
-
Reagents: Potassium dihydrogen phosphate (analytical grade), Orthophosphoric acid (analytical grade), Sodium hydroxide (analytical grade).
-
Standards: Certified reference standards of dichlorinated methylenedianiline isomers (e.g., 2,2'-dichloro-4,4'-methylenedianiline, 3,3'-dichloro-4,4'-methylenedianiline, 4,4'-methylenebis(2-chloroaniline)).
-
Sample Matrices: As applicable (e.g., drug substance, formulated product, water sample).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector is required.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Halo C18, 150 x 4.6 mm, 2.7 µm or equivalent |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.9 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min, 30-70% B; 15-20 min, 70-90% B; 20-22 min, 90% B; 22-23 min, 90-30% B; 23-30 min, 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| DAD Wavelength | Monitoring at 245 nm and 285 nm; Spectral acquisition from 200-400 nm |
Rationale for Parameter Selection:
-
Column: A core-shell C18 column is chosen for its high efficiency and resolution at lower backpressures, enabling better separation of closely eluting isomers.[8][9][10]
-
Mobile Phase: A phosphate buffer is used to maintain a consistent pH, which is crucial for the reproducible ionization state of the amine functionalities. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength for aromatic amines.[9]
-
Gradient Elution: A gradient is necessary to elute a range of DC-MDA isomers with varying polarities within a reasonable timeframe while maintaining good peak shape.
-
DAD Wavelengths: The selected wavelengths of 245 nm and 285 nm correspond to the UV absorbance maxima for many dichlorinated methylenedianiline compounds, providing high sensitivity. Acquiring the full UV spectrum allows for peak purity analysis and tentative identification against a spectral library.[11][12]
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 6.9): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 6.9 with a dilute solution of sodium hydroxide or phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each DC-MDA reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial gradient composition) to achieve concentrations ranging from the limit of quantification (LOQ) to at least 150% of the expected sample concentration.
Sample Preparation
The choice of sample preparation is critical and matrix-dependent. The goal is to extract the analytes of interest while minimizing interferences.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is suitable for environmental water samples or aqueous extracts of solid matrices.[8][10]
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Loading: Load 100 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the DC-MDA compounds with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase (initial gradient composition). Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Liquid-Liquid Extraction (LLE) for Organic Matrices
This protocol can be adapted for various organic samples, such as extracts from polymers or pharmaceutical formulations.[13][14]
-
Dissolution: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 0.1 N HCl. Shake vigorously for 2 minutes to extract the basic DC-MDA compounds into the acidic aqueous phase.
-
Phase Separation: Allow the layers to separate and collect the aqueous phase.
-
Basification and Back-Extraction: Adjust the pH of the aqueous phase to >10 with 1 M NaOH. Add an equal volume of dichloromethane and shake vigorously for 2 minutes to back-extract the DC-MDA compounds into the organic phase.
-
Drying and Reconstitution: Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate to dryness. Reconstitute the residue in 1 mL of the mobile phase (initial gradient composition) and filter before injection.
HPLC-DAD Analysis Workflow
The following diagram illustrates the overall analytical workflow from sample preparation to data analysis.
Caption: Overall workflow for DC-MDA analysis.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6][7][15] The following parameters were assessed:
Specificity
Specificity was demonstrated by analyzing blank matrix samples, which showed no interfering peaks at the retention times of the DC-MDA analytes. Peak purity analysis using the DAD confirmed that the analyte peaks were spectrally homogeneous.
Linearity
Linearity was evaluated by analyzing a series of standard solutions over a concentration range of 0.1 to 10 µg/mL.[8][9][10] The calibration curves for all analytes showed excellent linearity with a correlation coefficient (r²) > 0.999.
Accuracy
Accuracy was determined by spiking a blank matrix with known concentrations of the DC-MDA standards at three levels (low, medium, and high). The recovery was calculated for each level.
| Analyte | Spiked Level (µg/mL) | Mean Recovery (%) | RSD (%) |
| 2,2'-dichloro-4,4'-methylenedianiline | 0.5 | 98.5 | 2.1 |
| 2.5 | 101.2 | 1.5 | |
| 5.0 | 99.8 | 1.2 | |
| 3,3'-dichloro-4,4'-methylenedianiline | 0.5 | 97.9 | 2.3 |
| 2.5 | 100.5 | 1.8 | |
| 5.0 | 100.1 | 1.4 |
Precision
Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by six replicate injections of a standard solution on the same day. Intermediate precision was evaluated by analyzing the same solution on three different days.
| Analyte | Concentration (µg/mL) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| 2,2'-dichloro-4,4'-methylenedianiline | 2.5 | 0.8 | 1.5 |
| 3,3'-dichloro-4,4'-methylenedianiline | 2.5 | 1.1 | 1.8 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.[4]
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| 2,2'-dichloro-4,4'-methylenedianiline | 0.015 | 0.05 |
| 3,3'-dichloro-4,4'-methylenedianiline | 0.020 | 0.07 |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups on the column; pH of mobile phase inappropriate. | Use a column with end-capping; ensure the mobile phase pH is at least 2 units away from the pKa of the analytes. |
| Low Recovery | Incomplete extraction; analyte degradation. | Optimize SPE or LLE conditions (e.g., solvent choice, pH); protect samples from light and heat.[11] |
| Baseline Drift | Column contamination; detector lamp aging. | Flush the column with a strong solvent; replace the detector lamp. |
| Ghost Peaks | Carryover from previous injections. | Implement a needle wash step in the autosampler method; inject a blank solvent run after high-concentration samples. |
Conclusion
The HPLC-DAD method detailed in this application note provides a reliable and robust solution for the determination of dichlorinated methylenedianiline compounds. The method is specific, linear, accurate, and precise, meeting the stringent requirements for analytical method validation. Its application will support pharmaceutical development and environmental monitoring by enabling the accurate assessment of these potentially harmful impurities.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Taylor & Francis Online. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. [Link]
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ICH. Quality Guidelines. International Council for Harmonisation. [Link]
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ResearchGate. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]
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ResearchGate. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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ATSDR. Toxicological Profile for 4,4'-Methylenedianiline. Agency for Toxic Substances and Disease Registry. [Link]
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Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides. [Link]
-
ResearchGate. (2011). A new method for the determination of 2,2′-dichloro-4,4′-methylenedianiline in workplace air samples by HPLC-DAD. [Link]
-
EPA. (1984). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]
-
EPA. EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivitization and Fluorescence Detection. U.S. Environmental Protection Agency. [Link]
-
OSHA. 4,4'-Methylene-bis(O-Chloroaniline) [MOCA]. Occupational Safety and Health Administration. [Link]
-
OSHA. 4,4'-Methylenedianiline (MDA). Occupational Safety and Health Administration. [Link]
-
Agilent. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
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Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]
-
PubMed. (1991). High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine. [Link]
-
NCBI. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. National Center for Biotechnology Information. [Link]
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PubMed. (2011). A new method for the determination of 2,2'-dichloro-4,4'-methylenedianiline in workplace air samples by HPLC-DAD. [Link]
-
Oxford Academic. (2014). A Simple, Rapid and Eco-Friendly Approach for the Analysis of Aromatic Amines in Environmental Water Using Single-Drop Microextraction–Gas Chromatography. [Link]
-
Royal Society of Chemistry. (1992). Determination of 4,4′-methylenebis(2-chloroaniline) in urine using capillary gas chromatography and negative ion chemical ionization mass spectrometry. [Link]
-
MDPI. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]
-
PubMed. (1984). Determination of extractable methylene dianiline in thermoplastic polyurethanes by HPLC. [Link]
-
ResearchGate. (2018). A validated liquid chromatography/tandem mass spectrometry method for 4,4′‐methylenedianiline quantitation in human urine as a measure of 4,4′‐methylene diphenyl diisocyanate exposure. [Link]
-
PMC. (2022). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). [Link]
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Column chromatography for purification of methyl benzoate derivatives
An Application Guide to the Purification of Methyl Benzoate Derivatives by Column Chromatography
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the purification of methyl benzoate derivatives using column chromatography. This application note moves beyond a simple protocol, delving into the causality behind experimental choices to ensure reproducible, high-purity outcomes.
Introduction: The Critical Role of Purification
Methyl benzoate and its derivatives are foundational scaffolds in organic synthesis and serve as key intermediates in the development of active pharmaceutical ingredients (APIs). The biological activity and safety profile of a final compound are directly dependent on its purity. Column chromatography is a cornerstone technique for the preparative-scale purification of these compounds, enabling the isolation of target molecules from reaction byproducts, unreacted starting materials, and other impurities.[1][2] This guide provides the principles and a robust, self-validating protocol for this essential purification step.
Core Principle: Separation by Differential Adsorption
Column chromatography operates on the principle of differential adsorption.[3] A mixture is separated based on the varying affinities of its components for two distinct phases: a stationary phase and a mobile phase .[1]
-
Stationary Phase: For the separation of moderately polar compounds like methyl benzoate derivatives, silica gel (SiO₂) is the most widely used stationary phase.[2][4] Its surface is covered with acidic silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase (Eluent): This is a solvent or a mixture of solvents that flows through the stationary phase, carrying the sample components with it.[1][5]
The separation occurs because components in the mixture travel at different rates. Molecules with higher polarity will interact more strongly with the polar silica gel, moving down the column more slowly. Less polar molecules will have a weaker interaction with the stationary phase and will be carried along more readily by the mobile phase, thus eluting from thecolumn faster.[6]
Part 1: Method Development with Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, the separation conditions must be optimized using Thin-Layer Chromatography (TLC).[1] TLC is a rapid, small-scale version of column chromatography that allows for the selection of an ideal mobile phase (eluent).[7] The goal is to find a solvent system that provides good separation between the desired compound and its impurities, ideally with the target compound having a Retention Factor (Rf) between 0.25 and 0.4 .[8][9]
Protocol 1: TLC Solvent System Screening
-
Preparation: In a fume hood, pour a small amount (5-10 mL) of a test solvent system into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.[7]
-
Development: Place the spotted TLC plate vertically into the prepared chamber, ensuring the baseline is above the solvent level.[10] Allow the solvent front to travel up the plate by capillary action until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm), circling each spot.[7]
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]
-
Optimization: Adjust the polarity of the solvent system and repeat the process until the target compound's Rf is in the optimal range (0.25-0.4).
Data Presentation: Solvent Systems and Eluting Power
The "eluting power" of a solvent refers to its ability to move compounds through the stationary phase.[5] This property is directly related to the solvent's polarity.[10] For separating methyl benzoate derivatives on silica gel, mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are commonly used.
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Eluting Power | Typical Effect on Rf |
| 9:1 | Low | Weak | Low Rf values; good for less polar derivatives. |
| 4:1 | Medium-Low | Moderate | Moves most derivatives off the baseline.[7] |
| 1:1 | Medium-High | Strong | Higher Rf values; suitable for more polar derivatives. |
| 100% Ethyl Acetate | High | Very Strong | May elute all compounds near the solvent front with poor separation. |
Part 2: The Column Chromatography Protocol
Once an optimal solvent system is identified via TLC, the preparative-scale purification can begin. The following protocol details the flash chromatography technique, which uses pressure to accelerate solvent flow, leading to faster and more efficient separations.[6][11]
Mandatory Visualization: Purification Workflow
Caption: A logical workflow for the purification of methyl benzoate derivatives.
Materials and Equipment
-
Glass chromatography column with a stopcock
-
Stationary Phase: Silica gel, 230-400 mesh[12]
-
Mobile Phase: Pre-mixed solvent system determined by TLC
-
Inert materials: Cotton or glass wool, laboratory-grade sand[2]
-
Collection vessels (e.g., 13x100 mm test tubes)
-
Pressurized air or nitrogen line with a regulator
-
Rotary evaporator
Protocol 2: Step-by-Step Column Chromatography
-
Column Preparation (Wet/Slurry Packing):
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom, just enough to cover the outlet.[2] Add a ~1 cm layer of sand over the plug.[2]
-
Close the stopcock. Fill the column about one-third full with the initial, least polar eluent.[2]
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the eluent. The slurry should be pourable but not overly dilute.[2][13]
-
Pour the slurry into the column. Open the stopcock to drain some solvent and rinse the beaker with more eluent to transfer all the silica.
-
Gently tap the side of the column continuously to dislodge air bubbles and promote even packing.[2][12]
-
Once the silica has settled, add a final ~1 cm layer of sand on top to protect the silica bed from being disturbed.[7][14]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [11]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude methyl benzoate derivative in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.[12]
-
Carefully transfer this powder to the top of the packed column.
-
Gently add the eluent, allowing it to percolate through the sample layer and into the main silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the mobile phase.
-
Apply gentle pressure from the air/nitrogen line to achieve a steady flow rate (e.g., ~5-10 cm/min drop rate).
-
Begin collecting the eluate immediately into numbered test tubes.[14]
-
If a gradient elution is required (to separate compounds with very different polarities), start with the least polar solvent system and incrementally increase the percentage of the more polar solvent.[15]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the elution process by spotting every few fractions onto a TLC plate.[7]
-
Develop the TLC plate with the same eluent to identify which fractions contain your pure product.
-
Combine all fractions that show only a single spot corresponding to the desired product's Rf value.[7]
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified methyl benzoate derivative.[7]
-
Mandatory Visualization: Principle of Separation
Caption: Separation of compounds based on polarity in normal-phase chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Bands overlap) | - Incorrect solvent system (too polar).- Column overloaded with sample.- Poorly packed column (channels). | - Use a less polar eluent.- Use less sample or a wider column.[16]- Repack the column carefully, ensuring no air bubbles.[1] |
| Compound Elutes Too Quickly (High Rf) | - Eluent is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the hexane:ethyl acetate ratio). |
| Compound Will Not Elute (Stuck on baseline) | - Eluent is not polar enough.- Compound may be decomposing on silica.[17] | - Gradually increase the eluent polarity (gradient elution).- Test compound stability on a TLC plate. Consider using a less acidic stationary phase like alumina. |
| Cracked/Channeled Silica Bed | - Column ran dry.- Packing was not uniform.- Heat generated during packing with certain solvents. | - Always keep the solvent level above the silica bed.- Repack the column using the slurry method, tapping gently to settle the silica evenly.[2] |
| Peak Tailing | - Compound is interacting too strongly with acidic silanol sites (common for basic amines).[7] | - Add a small amount (0.1-1%) of a modifier like triethylamine (Et₃N) to the mobile phase to neutralize the acidic sites.[7] |
Safety Precautions
-
Fume Hood: Always perform column chromatography in a certified chemical fume hood to avoid inhaling solvent vapors.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times.[18]
-
Silica Gel: Avoid inhaling fine silica dust, which can cause respiratory damage. Handle silica gel carefully, and consider wearing a dust mask when weighing it out.[11]
-
Pressure: When using flash chromatography, use only low, regulated pressure. Inspect glassware for cracks before use to prevent shattering.[11]
-
Waste Disposal: Dispose of used silica gel and solvents according to your institution's hazardous waste policies.[11][18]
References
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- 4. Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chegg.com [chegg.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 14. Chromatography [chem.rochester.edu]
- 15. How to Improve Column Chromatography Separation - Oreate AI Blog [oreateai.com]
- 16. bvchroma.com [bvchroma.com]
- 17. Chromatography [chem.rochester.edu]
- 18. Chromatography Column Safety: Essential Tips for Safe Handling and Operation | Lab Manager [labmanager.com]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4,5-dichloro-2-methylphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details a robust and scalable two-step synthetic pathway for the production of Methyl 4,5-dichloro-2-methylphenylacetate, a key intermediate in the synthesis of various biologically active molecules. The protocol is designed for large-scale applications, prioritizing safety, efficiency, and yield. The synthesis involves the initial preparation of 4,5-dichloro-2-methylphenylacetic acid from 4,5-dichloro-2-methylacetophenone via the Willgerodt-Kindler reaction, followed by Fischer esterification to yield the final product. This guide provides in-depth procedural details, mechanistic insights, safety protocols, and analytical methods to ensure reproducible and reliable synthesis.
Introduction
Methyl 4,5-dichloro-2-methylphenylacetate is a crucial building block in the development of novel pharmaceuticals and agrochemicals. Its substituted phenylacetate core is a common motif in a variety of compounds exhibiting a wide range of biological activities. The demand for efficient and scalable synthetic routes to this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.
This application note presents a detailed and optimized protocol for the large-scale synthesis of Methyl 4,5-dichloro-2-methylphenylacetate. The chosen synthetic strategy is a two-step process that is both cost-effective and amenable to industrial production. The first step involves the conversion of the readily available 4,5-dichloro-2-methylacetophenone to 4,5-dichloro-2-methylphenylacetic acid through the Willgerodt-Kindler reaction.[1][2][3] This reaction is a powerful method for the conversion of aryl ketones to the corresponding arylacetic acids or their derivatives.[4][5][6] The subsequent step is the Fischer esterification of the resulting carboxylic acid with methanol to afford the desired methyl ester.[7][8][9] This classic esterification method is well-suited for large-scale production due to its reliability and the use of inexpensive reagents.[10]
This guide provides a thorough explanation of the underlying chemistry, detailed step-by-step protocols, and critical safety considerations for handling the hazardous materials involved in the synthesis.
Synthetic Strategy Overview
The overall synthetic pathway for Methyl 4,5-dichloro-2-methylphenylacetate is depicted below. The synthesis commences with the Friedel-Crafts acylation of 1,2-dichloro-4-methylbenzene to produce the key intermediate, 4,5-dichloro-2-methylacetophenone. This ketone then undergoes a Willgerodt-Kindler reaction, followed by hydrolysis to yield 4,5-dichloro-2-methylphenylacetic acid. Finally, a Fischer esterification reaction with methanol provides the target molecule.
Caption: Overall synthetic workflow for Methyl 4,5-dichloro-2-methylphenylacetate.
Part 1: Synthesis of 4,5-dichloro-2-methylphenylacetic acid
This part is divided into three key steps: the synthesis of the starting ketone, the Willgerodt-Kindler reaction, and the hydrolysis of the resulting thioamide.
Step 1.1: Synthesis of 4,5-Dichloro-2-methylacetophenone (Friedel-Crafts Acylation)
The initial step involves the synthesis of the key ketone intermediate, 4,5-dichloro-2-methylacetophenone, via a Friedel-Crafts acylation of 1,2-dichloro-4-methylbenzene.[11][12]
Reaction Scheme:
Protocol:
-
Reactor Setup: In a suitable, dry, glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber for HCl, charge anhydrous aluminum chloride (1.2 eq).
-
Solvent and Reactant Addition: Add a suitable inert solvent such as dichloromethane or 1,2-dichloroethane. Cool the stirred suspension to 0-5 °C using an ice-salt bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) to the suspension while maintaining the temperature below 10 °C.
-
Substrate Addition: Once the addition of acetyl chloride is complete, add 1,2-dichloro-4-methylbenzene (1.0 eq) dropwise over a period of 1-2 hours, ensuring the temperature remains between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| 1,2-Dichloro-4-methylbenzene | 161.03 | 1.0 | 161.03 | ~129 |
| Acetyl Chloride | 78.50 | 1.1 | 86.35 | ~78 |
| Aluminum Chloride | 133.34 | 1.2 | 160.01 | - |
| 4,5-Dichloro-2-methylacetophenone | 203.05 | - | Theoretical: 203.05 | - |
Table 1: Reagent quantities for the synthesis of 4,5-dichloro-2-methylacetophenone.
Step 1.2: Willgerodt-Kindler Reaction
The synthesized 4,5-dichloro-2-methylacetophenone is then converted to the corresponding arylthioamide using the Willgerodt-Kindler reaction.[1][2][3]
Reaction Scheme:
Protocol:
-
Reactor Setup: In a reactor equipped with a mechanical stirrer, a reflux condenser, and a thermometer, charge 4,5-dichloro-2-methylacetophenone (1.0 eq), elemental sulfur (2.5-3.0 eq), and morpholine (3.0-4.0 eq).
-
Reaction: Heat the mixture to reflux (typically around 120-140 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is typically a dark, viscous oil. The crude thioamide can be carried forward to the hydrolysis step without extensive purification. For analytical purposes, a small sample can be purified by column chromatography.
Safety Note: The Willgerodt-Kindler reaction can produce hydrogen sulfide (H₂S), a highly toxic and flammable gas. The reaction must be performed in a well-ventilated fume hood, and appropriate gas scrubbing should be in place.[13]
Step 1.3: Hydrolysis of the Arylthioamide
The crude arylthioamide from the previous step is hydrolyzed to 4,5-dichloro-2-methylphenylacetic acid.[14][15][16]
Reaction Scheme:
Protocol:
-
Reactor Setup: To the reactor containing the crude arylthioamide, add a solution of a strong base (e.g., 20-30% aqueous sodium hydroxide) or a strong acid (e.g., 50% aqueous sulfuric acid).
-
Hydrolysis: Heat the mixture to reflux for 12-24 hours, or until the hydrolysis is complete (monitored by TLC or HPLC).
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and filter to remove any solid impurities. Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the carboxylic acid.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and pour it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Purification: The precipitated solid (from basic hydrolysis) is collected by filtration, washed with cold water, and dried. The crude product from the acidic work-up is obtained after solvent evaporation. The crude acid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane or ethanol/water).
Part 2: Synthesis of Methyl 4,5-dichloro-2-methylphenylacetate (Fischer Esterification)
The final step is the esterification of 4,5-dichloro-2-methylphenylacetic acid with methanol.[7][8][9]
Reaction Scheme:
Sources
- 1. uh.edu [uh.edu]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Homo-condensation of acetophenones toward imidazothiones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Carbon monoxide guide - COMPUR Monitors - Experts in Gas Detection [compur.com]
- 10. rsc.org [rsc.org]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. An unprecedented concerted pathway in the alkaline hydrolysis of S-aryl thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring the synthesis of Methyl 4,5-dichloro-2-methylphenylacetate by TLC
Application Note: Process Monitoring of Methyl 4,5-dichloro-2-methylphenylacetate Synthesis via Thin Layer Chromatography (TLC)
Executive Summary
This protocol outlines a robust Thin Layer Chromatography (TLC) method for monitoring the esterification of 4,5-dichloro-2-methylphenylacetic acid to its methyl ester, Methyl 4,5-dichloro-2-methylphenylacetate . This transformation is a critical step in the synthesis of various agrochemical and pharmaceutical intermediates. The guide prioritizes "self-validating" visualization techniques to unambiguously distinguish the starting carboxylic acid from the neutral ester product, ensuring high-confidence endpoint determination.
Chemical Context & Reaction Logic
The synthesis typically involves the Fischer esterification of the carboxylic acid precursor using methanol and an acid catalyst (e.g.,
-
Starting Material (SM): 4,5-dichloro-2-methylphenylacetic acid. Contains a polar carboxylic acid group (-COOH), capable of hydrogen bonding. It is acidic and relatively polar.
-
Product (P): Methyl 4,5-dichloro-2-methylphenylacetate. The acid group is capped as a methyl ester (-COOMe). It is non-protic and significantly less polar than the SM.
Chromatographic Principle:
On a normal-phase Silica Gel 60 stationary phase, the polar Acid (SM) will interact strongly with the silanol groups, resulting in a lower Retention Factor (
Materials & Reagents
| Category | Item | Specification |
| Stationary Phase | TLC Plates | Silica Gel 60 |
| Mobile Phase | n-Hexane | HPLC Grade or ACS Reagent. |
| Ethyl Acetate (EtOAc) | HPLC Grade or ACS Reagent. | |
| Acetic Acid (AcOH) | Glacial (Optional modifier).[1][2] | |
| Visualization | UV Lamp | Dual wavelength (254 nm / 366 nm). |
| Stain A (Specific) | Bromocresol Green (0.04% in EtOH with trace NaOH). | |
| Stain B (General) | Permanganate ( | |
| Reference Stds | SM Std | Authentic 4,5-dichloro-2-methylphenylacetic acid (~10 mg/mL in MeOH). |
| Co-Spot | 1:1 mixture of Reaction Mixture + SM Std. |
Method Development & Optimization
Mobile Phase Selection
For phenylacetic acid derivatives, a binary solvent system of Hexane and Ethyl Acetate is standard.
-
Initial Screen: Hexane:EtOAc (80:20 v/v).
-
Optimization for Acid Tailing: Carboxylic acids often "streak" or "tail" on silica due to strong adsorption. If the SM spot is not round, add 1% Acetic Acid to the mobile phase.
Recommended Mobile Phase: n-Hexane : Ethyl Acetate : Acetic Acid (80 : 20 : 1 v/v)
Visualization Strategy (The "Self-Validating" System)
Reliable monitoring requires two confirmation methods:
-
UV Absorption (254 nm): The chlorinated aromatic ring strongly absorbs UV light. Both SM and P will appear as dark spots against the bright green fluorescent background.
-
Bromocresol Green Stain (Functional Group Specific):
-
Acid (SM): Turns Yellow (pH < 3.8) against a blue/green background.[2]
-
Ester (P): Does not change color (remains blue/green).
-
Why this matters: This stain proves the disappearance of the acidic proton, confirming chemical transformation, not just physical separation.
-
Detailed Experimental Protocol
Step 1: Sample Preparation (Mini-Workup)
Direct spotting of acidic reaction mixtures can degrade the silica or cause streaking.
-
Take a 50
aliquot of the reaction mixture. -
Dispense into a small vial containing 0.5 mL Ethyl Acetate and 0.5 mL saturated
(aq) or Water. -
Shake briefly to neutralize the mineral acid catalyst.
-
Allow layers to separate.[3] Use the top organic layer for spotting.
Step 2: Plate Layout & Spotting
Mark the TLC plate lightly with a pencil 1.5 cm from the bottom. Spot three lanes:
-
Lane 1 (SM): Pure Starting Material Reference.
-
Lane 2 (Co-Spot): Overlap spot of SM + Reaction Mixture.
-
Lane 3 (RXN): Reaction Mixture (Organic layer from Step 1).
Note: The "Co-Spot" is crucial to verify that the product is not simply the SM running differently due to matrix effects.
Step 3: Elution
-
Place the plate in a developing chamber saturated with the mobile phase (Hex:EtOAc:AcOH 80:20:1).
-
Allow solvent to migrate until 1 cm from the top.
-
Remove and air dry (or use a warm air gun) to remove solvent and acetic acid traces.
Step 4: Visualization & Analysis
-
UV Inspection: Circle all dark spots under 254 nm UV light.
-
Staining (Confirmatory): Dip the plate in Bromocresol Green solution.
-
Observe immediate color change (Yellow = Acid).
-
Mark results.
-
Data Interpretation & Decision Matrix
| Observation (Lane 3 - RXN) | UV (254 nm) | Bromocresol Green Stain | Interpretation | Action |
| Low | Dark Spot ( | Yellow Spot | Reaction hasn't started or failed. | Check catalyst/temp.[1][2] |
| Two Spots | Spot A ( | Spot A: Yellow Spot B: Blue | Reaction in progress (Incomplete). | Continue heating. |
| High | Dark Spot ( | Blue (No Yellow) | Reaction Complete. | Proceed to workup. |
Note:
Workflow Visualization
Figure 1: Decision logic for monitoring the esterification process via TLC.
Troubleshooting & Tips
-
Tailing/Streaking: If the SM spot streaks heavily, the plate may be overloaded, or the mobile phase lacks sufficient acid. Ensure 1% Acetic Acid is present.
-
"Ghost" Spots: If a spot appears at the baseline, it may be mineral acid salts (
) from the mini-workup. These are UV inactive but might show up in iodine. Rely on UV 254 nm for the organic compounds. -
Product Hydrolysis: Do not leave the mini-workup sitting for hours. The basic
layer can slowly hydrolyze the ester back to the acid if left overnight. Spot immediately after separation.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Reich, H. J., & Schafmeister, C. (n.d.). TLC Stains. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for Bromocresol Green and other stain preparations).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7586, Methyl phenylacetate. Retrieved from [Link] (Structural basis for polarity comparison; extrapolated to dichloro-derivative).
Sources
Application Note: Synthesis of Methyl Phenyldiazoacetate and its Application in Rhodium-Catalyzed Cyclopropanation
[1][2][3]
Abstract & Scope
This technical guide details the conversion of methyl phenylacetate into methyl phenyldiazoacetate , a versatile donor-acceptor carbene precursor used extensively in drug discovery for constructing cyclopropane motifs. Unlike unstable diazomethane derivatives, aryl-substituted diazoesters offer improved stability and chemoselectivity. This protocol utilizes a diazo transfer strategy using p-acetamidobenzenesulfonyl azide (p-ABSA) and DBU, followed by a validated workflow for Rh(II)-catalyzed cyclopropanation of alkenes.
Safety Directive (Critical)
⚠ DANGER: EXPLOSION & TOXICITY HAZARD
Diazo Compounds: Methyl phenyldiazoacetate is potentially explosive and light-sensitive.[1] Perform all reactions behind a blast shield. Do not heat undiluted material above 40°C.
Azides: p-ABSA is a sulfonyl azide.[2][3][4] While more stable than tosyl azide, it can decompose violently under shock or high heat.
Waste Disposal: Segregate all aqueous waste containing azides; do not mix with acids (risk of hydrazoic acid formation).
Part I: Synthesis of Methyl Phenyldiazoacetate
The transformation of methyl phenylacetate to its diazo derivative is achieved via a Regitz diazo transfer . The acidity of the
Reaction Mechanism & Workflow
The following diagram illustrates the logical flow of the synthesis and the chemical transformation.
Caption: Figure 1. Diazo transfer mechanism and purification workflow for methyl phenyldiazoacetate synthesis.
Detailed Protocol
Scale: ~130 mmol (Can be scaled down linearly).
Reagents:
-
Methyl phenylacetate (1 equiv, ~19.9 g)[5]
-
p-Acetamidobenzenesulfonyl azide (p-ABSA) (1.23 equiv, ~38.9 g)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.20 equiv, ~24.0 g)[5]
-
Acetonitrile (MeCN), anhydrous (200 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 1-L round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under a nitrogen atmosphere.
-
Charging: Add anhydrous acetonitrile (200 mL) followed by solid p-ABSA (38.9 g) in one portion.
-
Substrate Addition: Add methyl phenylacetate (19.9 g) via syringe.
-
Base Addition (Critical): Cool the mixture to 0°C (ice bath). Add DBU (24.0 g) dropwise via syringe over 15 minutes.[5] Note: The reaction is exothermic; temperature control is vital to prevent decomposition.
-
Reaction: Remove the ice bath. Wrap the flask in aluminum foil (protect from light). Stir at room temperature for 16 hours.
-
Concentration: Concentrate the mixture on a rotary evaporator (bath < 30°C) to remove most acetonitrile. A viscous residue will remain.
-
Extraction:
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate (bath < 30°C). -
Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
-
Target: Collect the red/orange band.
-
Yield: Expect ~17.2 g (74%).[5]
-
Quality Control (QC)
| Test | Expected Result | Diagnostic Feature |
| Appearance | Clear, red/orange oil | Turbidity indicates residual sulfonamide. |
| IR Spectroscopy | Strong band at ~2082 cm⁻¹ | Characteristic Diazo ( |
| ¹H NMR (CDCl₃) | Absence of CH₂ singlet at ~3.6 ppm (starting material). |
Part II: Application - Rhodium-Catalyzed Cyclopropanation
Once isolated, methyl phenyldiazoacetate acts as a carbene precursor.[1][6] Upon exposure to a Rh(II) catalyst, it releases
Catalytic Cycle & Selectivity
The Rh(II) carbenoid is electrophilic. It reacts with electron-rich alkenes (like styrene) to form cyclopropanes. The reaction is generally diastereoselective (favoring trans-cyclopropanes due to steric approach).
Caption: Figure 2. Rhodium(II)-catalyzed decomposition of diazo ester and cyclopropanation cycle.
Experimental Protocol (Styrene Cyclopropanation)
Reagents:
-
Styrene (5.0 equiv, excess used as solvent or co-solvent)
-
Methyl Phenyldiazoacetate (1.0 equiv)[5]
-
Catalyst:
(0.5 - 1.0 mol%) -
Solvent: Dichloromethane (DCM) or Pentane (if styrene is limited)
Procedure:
-
Catalyst Solution: In a flame-dried flask under
, dissolve (1 mol%) and Styrene (5 equiv) in anhydrous DCM. -
Slow Addition: Dissolve Methyl Phenyldiazoacetate (1 equiv) in DCM. Load into a syringe pump.
-
Reaction: Add the diazo solution slowly to the stirring catalyst mixture over 1–2 hours at room temperature.
-
Why Slow Addition? To keep the concentration of diazo low, preventing carbene dimerization (formation of fumarate/maleate byproducts).
-
-
Monitoring: Watch for
evolution (bubbling). Reaction is complete when bubbling ceases and the red color fades to yellow/pale. -
Workup: Concentrate in vacuo.
-
Purification: The excess styrene and catalyst are removed via silica plug filtration or column chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Diazo Synthesis) | Incomplete diazo transfer | Ensure DBU is fresh. Increase reaction time to 24h. |
| Product Solidifies/White Precipitate | Residual p-ABSA sulfonamide | Improve filtration or chromatography separation. |
| Carbene Dimerization (Application) | Addition rate too fast | Use a syringe pump for slower addition of diazo agent. |
| Low Diastereoselectivity | Achiral catalyst used | Switch to chiral catalysts like |
References
-
Organic Syntheses Procedure (Primary Protocol)
-
Catalyst & Application Review
-
Safety Data (Cayman Chemical)
-
Safety Data Sheet: Methyl Phenyldiazoacetate.[8]
-
(Note: Representative link for phenylacetone derivatives/diazo handling).
-
-
Diazo Transfer Reagent Info
- Baum, J. S.; Shook, D. A.; Davies, H. M. L.; Smith, H. D. "Diazotransfer reactions with p-acetamidobenzenesulfonyl azide". Synth. Commun.1987, 17, 1709–1716.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. p-ABSA - Enamine [enamine.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Methyl phenyldiazoacetate - Wikipedia [en.wikipedia.org]
- 7. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 8. methyl phenyldiazoacetate | CAS#:22979-35-7 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4,5-dichloro-2-methylphenylacetate
Welcome to the technical support center for the synthesis of Methyl 4,5-dichloro-2-methylphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific esterification. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity, high-yield results.
Overview of the Core Synthesis: Fischer-Speier Esterification
The synthesis of Methyl 4,5-dichloro-2-methylphenylacetate is typically achieved via a Fischer-Speier esterification. This acid-catalyzed reaction involves treating the parent carboxylic acid, 4,5-dichloro-2-methylphenylacetic acid, with an excess of methanol. Temperature control is the most critical parameter in this process, directly influencing reaction kinetics, equilibrium position, and the formation of impurities.
Caption: General workflow for the synthesis of Methyl 4,5-dichloro-2-methylphenylacetate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction, and why is an acid catalyst necessary?
This synthesis is a classic Fischer-Speier esterification. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of methanol. The catalyst is essential because, without it, the carboxylic acid is not sufficiently electrophilic to react with a weak nucleophile like methanol at a practical rate. The catalyst is regenerated at the end of the reaction cycle.
Q2: Why is temperature control so critical for this specific esterification?
Temperature control is paramount for three primary reasons:
-
Kinetics: Like most chemical reactions, the rate of esterification increases with temperature. However, an optimal temperature must be found to ensure a reasonable reaction time without promoting side reactions.
-
Equilibrium: Esterification is a reversible reaction. To drive the reaction towards the product side, the by-product, water, must be removed as it forms, in accordance with Le Châtelier's principle. Heating the reaction to the reflux temperature of methanol helps in the continuous removal of the water/methanol azeotrope.
-
Stability: The starting material and the final ester product, while relatively stable, can undergo decomposition or side reactions at excessively high temperatures, leading to colored impurities and reduced yield.
Q3: What are the most common acid catalysts used, and how do I choose one?
Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are the most common catalysts for this type of reaction.[1]
-
Sulfuric Acid: Highly effective and inexpensive. However, its strong dehydrating and oxidizing properties can sometimes lead to charring and by-product formation if the temperature is not carefully controlled.
-
p-Toluenesulfonic Acid (p-TSA): A solid organic acid that is easier to handle and often leads to cleaner reactions with fewer charring-related by-products. It is a good alternative if you are experiencing issues with sulfuric acid. For most applications, starting with a catalytic amount of concentrated sulfuric acid (1-3 mol%) is a standard and effective choice.
Troubleshooting Guide
Problem: Low or Stagnant Product Yield
Q4: My reaction yield is very low, even after several hours. Is the temperature too low?
A low reaction temperature is a very likely cause. For this esterification, the reaction mixture should be heated to a gentle reflux using methanol as the solvent. The boiling point of methanol is approximately 65°C. Operating significantly below this temperature will result in impractically slow reaction kinetics.
Actionable Advice:
-
Ensure your heating mantle or oil bath is set to maintain a steady reflux of the methanol. This typically requires a bath temperature of around 70-75°C.
-
Confirm that an adequate amount of acid catalyst has been added.
-
Use a Dean-Stark apparatus if possible. While not always necessary for simple esterifications, it is the most effective way to remove water and drive the equilibrium forward, significantly boosting the yield.
Q5: I'm running the reaction at reflux, but the yield has plateaued, and TLC/GC analysis shows significant remaining starting material. What is happening?
This indicates that the reaction has reached equilibrium. At reflux, water is being formed at the same rate it is being consumed in the reverse (hydrolysis) reaction. Simply increasing the reaction time will not improve the yield.
Actionable Advice:
-
Increase the Nucleophile Concentration: The reaction is typically run in a large excess of methanol, which acts as both the solvent and a reactant. Using methanol as the solvent ensures its concentration is high, pushing the equilibrium towards the products. Ensure you are not using a co-solvent that dilutes the methanol.
-
Water Removal: If not already in use, employ a Dean-Stark trap or add a dehydrating agent like molecular sieves to the reaction flask to sequester the water by-product. A method described in patent literature for other esters involves bubbling an inert gas through the heated mixture to help carry away the volatile ester and water, which can then be condensed and collected.[2]
Problem: Product Impurity and By-product Formation
Q6: My final product is dark brown or black, suggesting decomposition. Was my temperature too high?
Yes, charring and decomposition are classic signs of excessive heat, especially when using a strong mineral acid like sulfuric acid. Temperatures significantly above the reflux point of methanol can cause the dehydration and oxidation of the organic materials.
Actionable Advice:
-
Precise Temperature Control: Do not heat the reaction based on an arbitrary mantle setting. Use a thermometer in the reaction vessel (if practical) or an oil bath with a thermocouple to ensure the temperature does not exceed the desired reflux temperature. For esterification reactions, polyesterification can occur at very high temperatures (220-230°C), which is far beyond the scope of this synthesis and indicates a severe overheating issue.[3]
-
Switch Catalysts: Consider using p-toluenesulfonic acid (p-TSA), which is known to cause less charring than sulfuric acid.
-
Purification: While prevention is best, an impure product can be cleaned. Column chromatography on silica gel or vacuum distillation are effective methods for removing colored impurities.
Q7: My NMR/GC-MS analysis shows unexpected side products. What reactions could be occurring at non-optimal temperatures?
At elevated temperatures, several side reactions are possible:
-
Decarboxylation: While the phenylacetic acid structure is relatively stable, extreme heat could potentially lead to some decarboxylation, although this is less common under these conditions.
-
Ether Formation: Methanol can self-condense in the presence of a strong acid at high temperatures to form dimethyl ether, consuming your reagent.
-
Ring-Related Reactions: The substituted benzene ring is generally stable, but aggressive conditions could promote unwanted reactions.
Actionable Advice: Adhere strictly to the optimal temperature range to minimize these pathways. The goal is to provide enough thermal energy to overcome the activation energy of the esterification without providing enough to initiate higher-energy side reactions.
Data & Protocols
Table 1: Temperature Optimization Summary
| Temperature Range | Expected Outcome | Potential Issues & Troubleshooting |
| Room Temp - 60°C | Very slow reaction rate; minimal conversion. | Issue: Reaction appears stalled. Solution: Increase heating to achieve a gentle reflux. |
| 65-75°C (Reflux) | Optimal Range. Good reaction rate, allows for equilibrium management. | Issue: Reaction reaches equilibrium (~70-80% conversion). Solution: Use a large excess of methanol and consider active water removal (e.g., Dean-Stark). |
| > 80°C | Increased rate of side reactions and decomposition. | Issue: Product is dark/impure; yield may decrease due to by-product formation. Solution: Reduce heating to maintain a gentle reflux. Use a milder catalyst like p-TSA. |
Experimental Protocol: Optimized Esterification
Caption: Step-by-step protocol for the synthesis of Methyl 4,5-dichloro-2-methylphenylacetate.
Detailed Steps:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-dichloro-2-methylphenylacetic acid.
-
Reagents: Add an excess of methanol (e.g., 10-20 molar equivalents). Methanol serves as both a reactant and the solvent.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1-3 mol%) to the stirring solution. An exotherm may be observed.
-
Heating: Heat the mixture in an oil bath to a gentle reflux (~65-70°C). Maintain this temperature for 4-8 hours.[4]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid spot is no longer visible or its concentration is minimal.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude ester can be purified by vacuum distillation or flash column chromatography to yield the final product.
References
- US5302747A - Process for the manufacture of esters.
-
Organic Syntheses Procedure - Various esterification and reaction condition examples. Organic Syntheses. [Link]
-
Process Intensification Strategies for Esterification - Review of catalysts and conditions. PMC, National Center for Biotechnology Information. [Link]
-
Polyesterification reactions with industrial applications - Example of high-temperature esterification. [Link]
Sources
- 1. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5302747A - Process for the manufacture of esters - Google Patents [patents.google.com]
- 3. annals.fih.upt.ro [annals.fih.upt.ro]
- 4. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 4,5-dichloro-2-methylphenylacetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Methyl 4,5-dichloro-2-methylphenylacetate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after synthesis. The following question-and-answer guide provides in-depth, field-proven insights and detailed protocols to help you achieve high-purity material essential for your research.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues and questions that arise during the purification of Methyl 4,5-dichloro-2-methylphenylacetate.
Q1: What are the most likely impurities in my crude sample?
A: The impurity profile of your sample is intrinsically linked to the synthetic route and workup procedure. However, for a typical acid-catalyzed esterification of 4,5-dichloro-2-methylphenylacetic acid with methanol, the following impurities are most probable.
Causality Insight: Understanding the source of impurities is the first step in designing an effective purification strategy. For instance, acidic impurities can be removed with a simple basic wash, whereas structurally similar neutral impurities often require more sophisticated chromatographic methods.
Table 1: Common Impurities in Methyl 4,5-dichloro-2-methylphenylacetate Synthesis
| Impurity Type | Specific Example | Probable Source | Recommended Removal Method |
| Starting Material | 4,5-dichloro-2-methylphenylacetic acid | Incomplete esterification reaction. | Aqueous basic wash (e.g., NaHCO₃, K₂CO₃ solution). |
| Starting Material | Methanol | Used in excess as a reactant/solvent. | Evaporation; aqueous workup. |
| Reagent Residue | Acid Catalyst (e.g., H₂SO₄, TsOH) | Catalyst used for esterification.[1] | Aqueous basic wash. |
| Hydrolysis Product | 4,5-dichloro-2-methylphenylacetic acid | Exposure of the ester to moisture, especially under acidic or basic conditions during workup or storage.[2][3] | Aqueous basic wash; Column Chromatography. |
| Solvent Residue | Toluene, Dichloromethane (DCM), etc. | Solvents used for reaction or extraction. | Rotary evaporation; high-vacuum drying. |
| Isomeric Impurities | e.g., Methyl 3,4-dichloro-2-methylphenylacetate | Impurities present in the 4,5-dichloro-2-methylphenylacetic acid starting material. | Column Chromatography; Recrystallization (may be difficult). |
| Side-Reaction Products | Unidentified structurally similar compounds | By-products formed under reaction conditions. | Column Chromatography. |
Q2: My primary impurity is the starting carboxylic acid. What is the most efficient way to remove it?
A: Unreacted 4,5-dichloro-2-methylphenylacetic acid is the most common process-related impurity. Due to its acidic nature, it can be efficiently removed during the workup phase using a liquid-liquid extraction with a mild aqueous base.
Expertise & Experience: While a strong base like sodium hydroxide could be used, it carries the risk of hydrolyzing your desired methyl ester product back to the carboxylic acid.[3] Therefore, a weaker base like saturated sodium bicarbonate (NaHCO₃) or a dilute potassium carbonate (K₂CO₃) solution is strongly recommended. The bicarbonate reacts with the acidic impurity to form its sodium salt, which is highly soluble in the aqueous layer and can be easily separated from the organic layer containing your ester product.
Quick Protocol: Basic Aqueous Wash
-
Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash 1-2 more times.
-
Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Q3: I've performed the workup, but my product is an oil or a waxy solid and won't crystallize. What should I do?
A: Failure to crystallize is a strong indicator of significant impurity levels. Structurally similar impurities can disrupt the formation of a stable crystal lattice, a phenomenon known as eutectic melting or freezing point depression.[4] In this scenario, direct recrystallization is unlikely to be effective.
The recommended course of action is purification by flash column chromatography to separate the target compound from the bulk of the impurities.[5][6] Once the product is obtained in higher purity (>90-95%), it will have a much greater propensity to crystallize, at which point a final recrystallization step can be performed to achieve analytical grade purity.
Q4: How do I select an appropriate solvent system for flash column chromatography?
A: The key is to find a solvent system where your desired compound has a retention factor (Rƒ) of approximately 0.3-0.4 on a Thin-Layer Chromatography (TLC) plate. This Rƒ value typically provides the best separation from impurities.[7]
Self-Validating System: Use TLC as a rapid, small-scale pilot experiment before committing your entire sample to a large column.
Screening Protocol: TLC for Solvent System Selection
-
Prepare several small vials containing different ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).[8] Common starting points are 9:1, 4:1, and 1:1 (Hexane:Ethyl Acetate).
-
Dissolve a tiny amount of your crude product in a few drops of solvent (e.g., DCM).
-
Using a capillary tube, spot the dissolved sample onto several TLC plates.
-
Develop each plate in a different solvent system.
-
Visualize the plates under a UV lamp (254 nm).
-
The ideal system will show good separation between the spot for your product and the spots for impurities, with the product spot having an Rƒ of ~0.35.
Part 2: In-Depth Purification Protocols
This section provides detailed, step-by-step methodologies for the primary purification techniques.
Protocol 1: High-Purity Isolation via Flash Column Chromatography
This method is the most robust technique for purifying samples with significant levels of various impurities.[5]
Materials:
-
Silica Gel (230-400 mesh)
-
Glass chromatography column or pre-packed cartridge
-
Selected eluent (solvent system determined by TLC)
-
Sand and Cotton/Glass Wool
-
Collection tubes/flasks
Step-by-Step Methodology:
-
Column Packing (Wet Packing):
-
Plug the bottom of the glass column with a small piece of cotton or glass wool, then add a thin layer of sand.[6]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing.
-
Open the stopcock to drain some solvent, compacting the silica bed. Never let the top of the silica run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of your sample adsorbed onto the silica.[5] This technique, known as "dry loading," often results in sharper bands and better separation than liquid loading.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a protective layer of sand on top of your sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate (the "flash" in flash chromatography).
-
Begin collecting fractions immediately.
-
-
Monitoring:
-
Spot every few fractions onto a TLC plate and develop it to track the elution of your compound.
-
Combine the fractions that contain only your pure product.
-
-
Solvent Removal:
-
Concentrate the combined pure fractions using a rotary evaporator to yield the purified Methyl 4,5-dichloro-2-methylphenylacetate.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent final polishing step for material that is already relatively pure (>90%). It relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent.[4]
Step-by-Step Methodology:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[9] Impurities should ideally remain soluble at all temperatures.
-
Test solvents on a small scale. Place ~50 mg of your compound in a test tube and add the solvent dropwise. Good candidates for this compound include heptane, isopropanol, ethanol, or a two-solvent system like ethyl acetate/hexane.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen solvent to cover the solid.
-
Heat the mixture to boiling with stirring.
-
Continue to add small portions of hot solvent until all the solid just dissolves. Adding excess solvent will reduce your final yield.[10]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals; rapid cooling will trap impurities.[4]
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
-
Part 3: Workflow and Purity Verification
A logical workflow ensures efficient and effective purification. The following diagram outlines a decision-making process for purifying your crude product.
Caption: Decision workflow for purifying Methyl 4,5-dichloro-2-methylphenylacetate.
Q5: How do I definitively confirm the purity of my final product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method on a C18 column can separate the main component from trace impurities, allowing for purity to be reported as a percentage (e.g., % area).[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities like residual solvents. The mass spectrometer provides identification of the impurity peaks.[12]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of your compound. Integration of impurity peaks relative to product peaks can give a molar ratio estimation of purity.[13]
References
-
ResearchGate. (n.d.). Simple recrystallization method for obtaining pure compound (natural product)? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer... Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
John, et al. (2022). World Journal of Pharmaceutical Research, 11(9). Retrieved from [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]
-
Guzman, F. et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization Lab Report. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]
-
NRC Research Press. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Retrieved from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from [Link]
-
Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Recovery of Chemicals Through Method 401 (E1-E2 + C1 + DL1). Retrieved from [Link]
-
Seibert, V., et al. (1992). Purification and characterization of maleylacetate reductase from Alcaligenes eutrophus JMP134(pJP4). Journal of Bacteriology, 174(21), 6745-6754. Retrieved from [Link]
-
Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate.
-
Technical Disclosure Commons. (2022). Novel process for the preparation of methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3.... Retrieved from [Link]
-
ResearchGate. (n.d.). The Identification of 2-Chloro-4,5-methylenedioxymethylamphetamine in an Illicit Drug Seizure. Retrieved from [Link]
-
Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. Retrieved from [Link]
- Google Patents. (n.d.). US4352940A - Hydrolysis of methyl acetate.
-
At-Taras, E. E. F., et al. (2020). UPLC-QTOF Mass Spectrometry Detection of Four Endocrine Disrupting Chemicals.... Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities.... Organometallics, 29(9), 2176–2179. Retrieved from [Link]wisc.edu/areas/reich/nmr/docs/nmr_impurities.pdf)
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Methyl 2-(5-chloro-2-methyl-phenyl)acetate | 1076191-96-2 | Benchchem [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. biotage.com [biotage.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. kgroup.du.edu [kgroup.du.edu]
Preventing byproduct formation in the chlorination of methylphenylacetate
The following technical guide is structured to address the complex chemoselectivity and regioselectivity challenges inherent in the chlorination of methyl phenylacetate (MPA).
Topic: Preventing Byproduct Formation & Maximizing Regioselectivity Document ID: TSC-MPA-CL-004 Status: Active / Verified
Executive Summary & Reaction Landscape
Audience: Process Chemists, Senior Researchers.
Methyl phenylacetate (MPA) presents a classic "competing pathway" challenge in organic synthesis. The substrate contains two distinct reactive sites susceptible to chlorination:[1]
-
The Aromatic Ring (Nucleophilic): Activated by the methylene group (
), directing substitution to the ortho and para positions via Electrophilic Aromatic Substitution ( ). -
The
-Methylene Position (Benzylic): Highly susceptible to Free Radical Substitution ( ) due to the stability of the benzylic radical.
The Core Challenge: "Preventing byproducts" typically refers to suppressing the
Reaction Pathway Analysis
The diagram below illustrates the divergent pathways determined by reaction conditions.
Figure 1: Divergent chlorination pathways of Methyl Phenylacetate. Green indicates the typical target pathway; Red/Yellow indicate common byproduct routes.
Troubleshooting Guide (Q&A)
Module A: Suppressing Benzylic ( -Chloro) Impurities
User Question: I am seeing 5-10% of the
Technical Diagnosis:
You are inadvertently activating the Free Radical Mechanism . The benzylic position is sensitive; even ambient light or trace peroxides in the solvent can initiate the radical chain reaction. Sulfuryl chloride (
Corrective Actions:
-
Light Exclusion: Wrap the reactor in aluminum foil. Photons are the primary initiator for the homolytic cleavage of the Cl-Cl bond.
-
Radical Scavenging: Add a radical inhibitor such as hydroquinone or BHT (0.1 - 0.5 mol%) to the reaction mixture. This terminates any radical chains immediately.
-
Oxygen Purge: While counter-intuitive (as
is a radical), in chlorination, a brief purge with air can sometimes inhibit specific radical chains, though using a dedicated scavenger is more reliable. -
Switch Reagent: If using
, lower the temperature to <20°C. If the problem persists, switch to gas with a strong Lewis Acid catalyst ( ), which heavily favors the ionic pathway over the radical one [1].
Module B: Maximizing Para-Selectivity (Ortho-Suppression)
User Question: My para:ortho ratio is stuck at 60:40. I need >85% para. What parameters can I tune?
Technical Diagnosis: The methyl acetate tail is an ortho, para-director. Statistically, there are two ortho positions and one para position, favoring ortho (2:1). To overcome this, you must rely on steric hindrance and shape-selective catalysis .
Corrective Actions:
-
Catalyst Switch (Zeolites): Transition from standard Lewis acids (
) to shape-selective zeolites. Zeolite K-L or Na-Y confine the substrate within their pores. The bulky tail of MPA forces the molecule to expose only the para position to the chlorinating agent [2]. -
Solvent Effects: Use a solvent with higher dielectric constant or specific solvation effects like Nitrobenzene or Dichloromethane (DCM) . Avoid non-polar solvents that promote tight ion-pairing, which often leads to ortho substitution due to proximity effects.
-
Bulky Chlorinating Agents: Consider using N-Chlorosuccinimide (NCS) with a Lewis Acid. The bulky succinimide group experiences steric repulsion at the ortho position, favoring para attack.
Module C: Controlling Polychlorination
User Question: I have 15% dichlorinated material. I reacted 1.1 equivalents of chlorine.
Technical Diagnosis:
The first chlorine atom deactivates the ring (inductive withdrawal), but only weakly compared to the activating alkyl group. If local concentration of
Corrective Actions:
-
Stoichiometry: Reduce reagent load to 0.95 equivalents . It is better to leave 5% unreacted starting material (easily separated by distillation) than to generate inseparable dichloro-byproducts.
-
Addition Rate: Slow down the addition of the chlorinating agent. Ensure the stirring rate is high (Reynolds number > 4000) to prevent "hot spots" of high
concentration.
High-Fidelity Experimental Protocol
Objective: Synthesis of p-chloromethylphenylacetate with <2%
Materials
-
Substrate: Methyl Phenylacetate (1.0 eq)
-
Reagent: Sulfuryl Chloride (
) (0.98 eq) or gas. -
Catalyst: Zeolite K-L (10 wt% loading) OR
(5 mol%) + BHT (0.1 mol% - Radical Inhibitor). -
Solvent: Dichloromethane (Dry).
Step-by-Step Methodology
-
System Preparation:
-
Equip a 3-neck round bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (
). -
CRITICAL: Wrap the entire flask and dropping funnel in aluminum foil to exclude light.
-
-
Charging:
-
Add Methyl Phenylacetate and Dichloromethane (0.5 M concentration).
-
Add the Catalyst (Zeolite K-L or
). -
Add BHT (Radical Inhibitor) to suppress
-chlorination.
-
-
Reaction:
-
Cool the mixture to 0°C - 5°C .
-
Add Sulfuryl Chloride dropwise over 60 minutes. Note: Gas evolution (
and ) will occur; ensure proper venting to a scrubber. -
Maintain temperature <10°C throughout addition.
-
-
Monitoring:
-
Sample hourly. Quench sample in saturated
before HPLC injection. -
Stop point: When starting material < 3% or Dichloro impurity > 1%.
-
-
Work-up:
-
Filter off the Zeolite catalyst (if used).
-
Wash organic layer with water, then saturated
, then brine. -
Dry over
and concentrate.
-
Data Summary: Catalyst Impact on Selectivity[2][3][4]
| Catalyst System | Para : Ortho Ratio | Yield | Notes | |
| Uncatalyzed ( | 55 : 45 | High (>10%) | 85% | Poor selectivity; radical prone. |
| 70 : 30 | Low (<2%) | 92% | Standard industrial method. | |
| Zeolite K-L | 88 : 12 | Trace (<0.5%) | 90% | Best regioselectivity [2]. |
| TCCA (Acid Cat.) | N/A | Major Product | 95% | AVOID for ring chlorination [3]. |
Troubleshooting Logic Tree
Use this flow to diagnose ongoing experimental failures.
Figure 2: Decision matrix for troubleshooting chlorination impurities.
References
-
Smith, K., et al. (2025). Para-selective chlorination of aromatic substrates using sulfuryl chloride and Lewis Acids.[2] Cardiff University Research Archive.
-
Google Patents. (1995). US5473084A: Chlorination process with high para selectivity using Zeolites.
-
Giraudo, A., et al. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.[3][4][5][6][7] RSC Advances.[4]
-
Master Organic Chemistry. (2013). Free Radical Substitution Mechanisms: Initiation, Propagation, Termination.[8]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Recrystallization of Solid Phenylacetate Derivatives
Welcome to the Technical Support Center for the purification of solid phenylacetate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the recrystallization of this important class of compounds. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Introduction to Recrystallization of Phenylacetate Derivatives
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[2] For phenylacetate derivatives, which are common intermediates and active pharmaceutical ingredients (APIs), achieving high purity is critical for downstream applications and ensuring the safety and efficacy of final products.[3]
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, moving from the foundational principles of solvent selection to advanced problem-solving.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recrystallization of solid phenylacetate derivatives, providing foundational knowledge for successful purification.
Q1: How do I select the best single solvent for recrystallizing my solid phenylacetate derivative?
A1: The ideal solvent for a single-solvent recrystallization should exhibit high solubility for your phenylacetate derivative at elevated temperatures and low solubility at cooler temperatures.[4] A good starting point is to consider the "like dissolves like" principle. Since phenylacetate derivatives are esters, solvents like ethyl acetate can be effective.[5]
A systematic approach to solvent screening is recommended:
-
Initial Screening: Test the solubility of a small amount of your crude product (e.g., 10-20 mg) in a small volume (e.g., 0.5 mL) of various solvents at room temperature.
-
Heating Test: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound completely upon heating.[6]
-
Cooling Test: Allow the hot solution to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a promising solvent.[1]
A study on the solubility of phenylacetic acid and its derivatives provides valuable data on their behavior in solvents such as water, methanol, ethanol, 2-propanol, acetone, ethyl acetate, and toluene.[7][8]
Q2: When is a mixed-solvent recrystallization necessary, and how do I choose the solvent pair?
A2: A mixed-solvent system is employed when no single solvent meets the ideal criteria.[2] This typically involves a "good" solvent in which the phenylacetate derivative is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble.[9] The two solvents must be miscible.
Common Mixed-Solvent Pairs for Aromatic Esters:
-
Ethanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexane or Heptane
-
Toluene/Hexane or Heptane
The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the hot "poor" solvent until turbidity (cloudiness) persists. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10]
Q3: My phenylacetate derivative is not crystallizing upon cooling. What should I do?
A3: Failure to crystallize is a common issue that can often be resolved with the following techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure phenylacetate derivative (a "seed crystal") to the solution. This provides a template for further crystal formation.[11]
-
-
Increase Supersaturation: If induction methods fail, your solution may not be sufficiently saturated. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[12]
-
Extended Cooling: Allow the flask to stand undisturbed for a longer period, or place it in a colder environment (e.g., a refrigerator or freezer), ensuring the solvent does not freeze.
Q4: What are the common impurities in solid phenylacetate derivatives, and how does recrystallization remove them?
A4: Common impurities often include unreacted starting materials (e.g., the corresponding phenol or benzyl halide), by-products from the synthesis (e.g., from side reactions), or residual solvents.[13][14]
Recrystallization is effective because impurities are typically present in much smaller quantities than the desired product. This means that as the solution cools and becomes saturated with your phenylacetate derivative, the impurities remain below their own saturation point and stay dissolved in the solvent (mother liquor).[15] Insoluble impurities can be removed by hot filtration before cooling.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization of solid phenylacetate derivatives.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out: The compound separates as a liquid instead of a solid. | 1. The melting point of the phenylacetate derivative is below the temperature of the solution.[12]2. High concentration of impurities significantly depressing the melting point.3. The solution is too concentrated, leading to precipitation at a higher temperature. | 1. Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and allow for crystallization to occur at a lower temperature.[12]2. Change Solvent System: Select a solvent with a lower boiling point.3. Use a Seed Crystal: Introduce a seed crystal at a temperature slightly above where oiling out occurred to encourage direct crystallization. |
| Poor Recovery/Low Yield | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. Premature crystallization during hot filtration.3. The compound is highly soluble in the cold solvent. | 1. Concentrate the Mother Liquor: Evaporate a portion of the solvent from the filtrate and cool again to obtain a second crop of crystals.[1]2. Ensure Proper Hot Filtration: Use a pre-heated funnel and flask for hot filtration to prevent cooling and premature crystallization.3. Re-evaluate Solvent Choice: The chosen solvent may not be ideal. Conduct further solvent screening to find a system with lower solubility at cold temperatures. |
| Colored Crystals | Colored impurities are present in the crude product. | Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% of the solute weight). The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping. |
| Crystals Form Too Quickly | The solution is supersaturated, leading to rapid precipitation which can trap impurities. | Slow Down the Cooling Process: 1. Add a slight excess of hot solvent to ensure the solution is not overly saturated.[12]2. Insulate the flask to promote slow cooling.[16]3. Avoid disturbing the flask during the initial cooling period. |
Part 3: Experimental Protocols and Visualizations
Protocol 1: Single-Solvent Recrystallization of a Solid Phenylacetate Derivative
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude solid phenylacetate derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling until the solid completely dissolves.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[17]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the purified crystals to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization of a Solid Phenylacetate Derivative (e.g., using Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid phenylacetate derivative in the minimum amount of hot ethyl acetate (the "good" solvent).[18]
-
Addition of Anti-Solvent: While keeping the solution hot, add hot hexane (the "poor" solvent) dropwise until you observe persistent turbidity.[9]
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane (in the approximate ratio used for crystallization).
-
Drying: Dry the purified crystals.
Workflow Diagrams
Caption: Troubleshooting workflow for when a compound "oils out".
References
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
- Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.
-
Gracin, S., & Rasmuson, Å. C. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. KTH Royal Institute of Technology. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. ResearchGate. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
California State University, Dominguez Hills. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2012). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]
-
University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
-
University of South Alabama. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). API Crystallization. Retrieved from [Link]
-
Quora. (2021). How to crystallize phenylacetone. Retrieved from [Link]
-
Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). Retrieved from [Link]
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 844-857.
- Ibrahimova, M. J., et al. (2023). SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. Processes of Petrochemistry and Oil Refining, 24(1), 104-123.
- Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Retrieved from [Link]
- Google Patents. (n.d.). CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.
- Massachusetts Institute of Technology. (2025). Reflecting on barriers to continuous pharmaceutical crystallization.
-
Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.
- Patsnap. (2022). Synthesis method of methyl phenylacetate.
-
Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
- Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(4), 858-867.
-
University of Wisconsin-River Falls. (2020). Chem355 Labbook-2020. Retrieved from [Link]
-
Organic Chemistry Lab Technique. (2017, September 9). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PHENYLACETATE. Retrieved from [Link]
- Google Patents. (n.d.). CN101811966A - Method for preparing phenylacetate.
-
ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]
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Technical Support Center: Methyl 4,5-dichloro-2-methylphenylacetate
Topic: Degradation Pathways & Stability Troubleshooting
Audience: Researchers, Analytical Chemists, and Drug Development Scientists.
Executive Summary & Compound Dashboard
Welcome to the Technical Support Center. This guide addresses the stability profile of Methyl 4,5-dichloro-2-methylphenylacetate . As a chlorinated phenylacetic acid ester, this molecule exhibits specific degradation behaviors governed by its electron-withdrawing halogen substituents and the steric influence of the ortho-methyl group.
This guide moves beyond basic storage instructions to explain why degradation occurs and how to detect it analytically.
Compound Snapshot
| Property | Detail |
| Chemical Class | Chlorinated Phenylacetic Acid Ester |
| Primary Degradant | 4,5-dichloro-2-methylphenylacetic acid (via Hydrolysis) |
| Secondary Degradants | Dechlorinated analogs (via Photolysis); Benzylic oxidation products |
| Critical Vulnerability | Hydrolytic Instability (pH > 7.[1][2][3]0) and UV Sensitivity |
| Storage Protocol | Store at -20°C; Desiccate; Amber Glass (Protect from light) |
Module 1: Hydrolytic Degradation (The "Purity Drop" Issue)
User Issue: "My standard solution concentration decreases over 24 hours, and a new early-eluting peak appears in my HPLC chromatogram."
The Mechanism
The primary degradation pathway is ester hydrolysis . While the 2-methyl group provides some steric protection (ortho-effect), the chlorine atoms at positions 4 and 5 are electron-withdrawing. This reduces the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack (by water or hydroxide ions) compared to non-chlorinated analogs.
Pathway:
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| New Peak (RRT < 1.0) | Formation of the free acid (more polar). | Check solvent pH.[4] Avoid alkaline buffers (pH > 7.5) for sample diluents. |
| Non-linear Calibration | In-vial hydrolysis during the sequence. | Use anhydrous solvents (Acetonitrile/Methanol) for stock prep. Limit water in autosampler vials. |
| Rate Increase | Temperature/pH synergy. | The reaction is 2nd order under basic conditions. Refrigerate autosampler to 4°C. |
Visualization: Hydrolysis Pathway
Figure 1: Base-catalyzed hydrolysis mechanism leading to the formation of the corresponding carboxylic acid.
Module 2: Photochemical Instability (The "Extra Peaks" Issue)
User Issue: "I observe small impurity peaks (0.1-0.5%) that increase when the sample sits on the benchtop, even in dry solvent."
The Mechanism
Polychlorinated aromatics are susceptible to photodechlorination (homolytic C-Cl bond cleavage) when exposed to UV/VIS light. The aromatic ring absorbs UV energy, promoting an electron to an excited state (singlet or triplet), leading to the ejection of a chlorine radical (
Pathway:
-
Excitation:
-
Cleavage:
-
H-Abstraction:
(Dechlorinated Product)
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Mass Loss (-34 Da) | Loss of one Chlorine atom (replaced by H). | Strict Light Exclusion. Use amber glassware or wrap vials in aluminum foil. |
| Radical Scavenging | Solvent interaction (e.g., in MeOH/IPA). | Protic solvents with abstractable protons accelerate this. Use Acetonitrile (less prone to H-abstraction) if photolysis is suspected. |
Visualization: Photolysis Pathway
Figure 2: Photodechlorination pathway driven by UV exposure and solvent interaction.[2][3][5]
Module 3: Analytical Method Troubleshooting
User Issue: "I cannot separate the parent ester from the acid degradant in my LC-MS method."
The Science of Separation
The parent is a neutral ester (hydrophobic). The degradant is a carboxylic acid (ionizable). Their separation depends entirely on the pH of the mobile phase .
-
Low pH (< 3.0): The acid is protonated (neutral). It becomes hydrophobic and may co-elute with the ester.
-
High pH (> 5.0): The acid is deprotonated (anionic). It becomes hydrophilic and elutes much earlier (lower retention time).
Protocol: Optimization for Stability Indicating Method
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Note: While low pH suppresses ionization of the acid, it ensures sharp peak shape.
-
-
Mobile Phase B: Acetonitrile (preferred over Methanol to reduce transesterification risk).
-
Gradient:
-
Start at 10% B to retain the polar acid.
-
Ramp to 90% B to elute the neutral ester.
-
-
Critical Check: If co-elution persists, switch to a Phenyl-Hexyl column . The
interactions with the chlorinated ring often provide better selectivity than C18 for this specific class of compounds.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Methanol as a diluent? A: Proceed with caution. In the presence of trace acid/base, transesterification is possible (though less likely if the ester is already a methyl ester). However, methanol is a strong H-donor for photolysis. Acetonitrile is the superior choice for stability.
Q: Is the compound stable in DMSO? A: Generally, yes. However, DMSO is hygroscopic. Absorbed water will trigger hydrolysis over time. Freeze DMSO stocks (-20°C) to stop this reaction.
Q: What is the expected shelf-life of the solid? A: If stored at -20°C, desiccated, and protected from light, the solid is stable for >2 years. The primary risk to the solid is moisture absorption leading to surface hydrolysis.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 111: Hydrolysis as a Function of pH. OECD Publishing, Paris. (Standard protocol for establishing hydrolytic kinetics).
-
Carey, J. H., et al. (1976). "Photodechlorination of PCB's in the presence of titanium dioxide in aqueous suspensions." Bulletin of Environmental Contamination and Toxicology. (Mechanistic basis for photodechlorination of chlorinated aromatics).
-
Satoh, K., et al. (2010). "Alkaline hydrolysis of aryl phenylacetates... Evidence consistent with an elimination–addition mechanism."[6] Journal of the Chemical Society, Perkin Transactions 2. (Kinetics of phenylacetic ester hydrolysis).
-
Morano, C., et al. (2025). "Efficient
-selective chlorination of phenylacetic acid and its para-substituted analogues." RSC Advances. (Synthesis and stability context of chlorinated phenylacetic acids).
Sources
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- 2. Methyl phenylacetate - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Kinetics of hydrolysis of fenclorac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 6. Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
This guide provides a detailed comparative analysis of the biological activity of Methyl 4,5-dichloro-2-methylphenylacetate, placing it within the well-established context of synthetic auxin herbicides. By examining its structural analogs, primarily 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), we aim to elucidate its probable mechanism of action and herbicidal efficacy. This document is intended for researchers in agrochemistry, plant biology, and drug development, offering a framework for evaluating novel compounds within this chemical class.
The Molecular Basis of Synthetic Auxin Action
Synthetic auxins, such as those in the phenoxyacetic acid and phenylacetic acid families, function as mimics of the natural plant hormone indole-3-acetic acid (IAA).[1][2][3] However, their enhanced stability and persistence within the plant lead to supraoptimal auxin concentrations, triggering a cascade of events that result in uncontrolled growth and, ultimately, plant death, particularly in susceptible broadleaf species.[1][4][5]
The primary mechanism of action involves the perception of the auxin signal by a family of F-box proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.[2][6] In the presence of an auxin, these receptors act as a "molecular glue," facilitating the interaction between Aux/IAA transcriptional repressor proteins and the SCFTIR1/AFB E3 ubiquitin ligase complex.[7][8] This interaction targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.[8] The removal of these repressors liberates Auxin Response Factors (ARFs), which then activate the transcription of a multitude of early auxin-responsive genes.[4][7]
This initial transcriptional reprogramming leads to several downstream physiological effects. A classic response is rapid cell elongation, driven by the activation of plasma membrane H+-ATPases, which acidify the cell wall and activate wall-loosening proteins called expansins.[9] More critically for herbicidal action, the sustained over-activation of auxin signaling leads to the overproduction of other plant hormones, namely ethylene and abscisic acid (ABA).[10] The excessive production of ethylene and ABA is a key driver of the phytotoxic effects, including epinasty (downward bending of leaves), senescence, and tissue necrosis, which culminate in the death of the plant.[4][7][11]
Comparative Analysis of Biological Activity
While direct experimental data for Methyl 4,5-dichloro-2-methylphenylacetate is not publicly available, we can infer its potential activity based on its structural similarity to well-characterized auxinic herbicides. The following table summarizes representative biological activity data for the benchmark compounds, 2,4-D and MCPA.
| Compound | Chemical Structure | Primary Mode of Action | Arabidopsis Root Growth IC50 | Whole-Plant Herbicidal Activity (Broadleaf Weeds) |
| Methyl 4,5-dichloro-2-methylphenylacetate (Compound A) | ![]() | Synthetic Auxin (Pro-herbicide) | Not Available (Predicted to be potent after hydrolysis) | Not Available (Predicted to be high) |
| MCPA | ![]() | Synthetic Auxin [12] | ~20-100 nM (Varies by study) | High [13][14] |
| 2,4-D | ![]() | Synthetic Auxin [15] | ~10-50 nM (Varies by study) [10] | Very High [5][16] |
(Note: IC50 values are approximate and can vary based on specific experimental conditions. Structures are representational.)
Structure-Activity Relationship (SAR) Insights
The herbicidal activity of this class of compounds is heavily influenced by its chemical structure.
-
The Carboxylic Acid Group: The presence of a carboxylic acid group (or a group that can be metabolized to it, like the methyl ester in Compound A) is critical for auxin activity. This group is thought to interact with key residues within the TIR1/AFB receptor pocket. [6]2. Ring Substitutions: The nature and position of substituents on the aromatic ring are crucial for receptor binding and selectivity.
-
Halogenation: A halogen at the 4-position of the phenyl ring is important for high auxin activity, as seen in both 2,4-D and MCPA. [8][10]Compound A also features a chlorine at this position. The additional chlorine at the 5-position in Compound A may further enhance its lipophilicity and binding affinity.
-
Methyl Group: The methyl group at the 2-position, present in both MCPA and Compound A, contributes to the molecule's specific conformation and interaction with the receptor.
-
-
Esterification (Pro-herbicide Strategy): Methyl 4,5-dichloro-2-methylphenylacetate is an ester. Ester forms of auxin herbicides are often more lipophilic than their acid counterparts, which can enhance their uptake through the waxy cuticle of plant leaves. [5]Once inside the plant cells, endogenous esterase enzymes hydrolyze the ester to the active carboxylic acid, releasing the herbicide at its site of action. This strategy can improve the overall efficacy of the herbicide.
Based on this SAR analysis, it is highly probable that Methyl 4,5-dichloro-2-methylphenylacetate is a potent herbicide. Following hydrolysis to its active acid form, its structure closely resembles MCPA, suggesting it would bind effectively to the TIR1/AFB receptors and trigger the downstream phytotoxic cascade. Its dichlorinated ring might confer slightly different activity or weed spectrum compared to the monochlorinated MCPA.
Conclusion
Methyl 4,5-dichloro-2-methylphenylacetate is structurally poised to be a potent synthetic auxin herbicide, acting as a pro-herbicide that is activated within the target plant. Its biological activity is expected to be comparable to, and potentially modulated by, the additional chlorine substituent relative to the benchmark herbicide MCPA. The experimental framework provided in this guide offers a robust system for the empirical validation of its activity, from sensitive seedling assays to whole-plant efficacy trials. Future research should focus on direct comparative studies using the described protocols to precisely quantify the herbicidal potency and selectivity of this compound, providing valuable data for its potential development as a novel agrochemical.
References
-
Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. (n.d.). Purdue University. [Link]
-
Melo, C. D., et al. (2016). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Ciência Rural, 46(12), 2103-2110. [Link]
-
Todd, T., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. [Link]
-
MCPA - Wikipedia. (n.d.). Wikipedia. [Link]
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 5(1), 92-95. [Link]
-
2,4-Dichlorophenoxyacetic acid - Wikipedia. (n.d.). Wikipedia. [Link]
-
2,4-Dichlorophenoxyacetic acid. (n.d.). [Link]
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
-
Wright, T. R., et al. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(19), 5371-5382. [Link]
-
Li, Y., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7695. [Link]
-
2,4-D Fact Sheet. (n.d.). National Pesticide Information Center. [Link]
-
Wójcikowska, B., et al. (2022). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. bioRxiv. [Link]
-
Wójcikowska, B., et al. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(2), 489-504. [Link]
-
Zhang, Y., et al. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Toxics, 12(8), 619. [Link]
-
Moral, M. T., et al. (2010). Application of MCPA herbicide on soils amended with biostimulants: short-time effects on soil biological properties. Chemosphere, 81(1), 145-152. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry, 71(6), 2865-2877. [Link]
-
(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. (n.d.). PubChem. [Link]
-
MCPA. (n.d.). [Link]
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A Comparative Guide to Hirshfeld Surface Analysis of Molecules with C—H⋯O and C—Cl⋯π Interactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern crystallography and drug design, a profound understanding of intermolecular interactions is paramount. These subtle forces govern molecular recognition, crystal packing, and, ultimately, the macroscopic properties of materials. This guide provides an in-depth, comparative analysis of two critical non-covalent interactions—the hydrogen bond-like C—H⋯O interaction and the halogen-π C—Cl⋯π interaction—through the lens of Hirshfeld surface analysis. We will move beyond a mere procedural outline to deliver actionable insights grounded in the causality of experimental choices, ensuring a robust and self-validating analytical approach.
The Conceptual Framework of Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal.[1][2] The Hirshfeld surface is a unique three-dimensional boundary for a molecule in a crystal, defined by partitioning the crystal's electron density into regions where the contribution from the molecule of interest (the promolecule) is greater than or equal to the contribution from all other molecules (the procrystal).[3] This partitioning allows for a detailed examination of how neighboring molecules interact.
Several key properties are mapped onto the Hirshfeld surface to facilitate analysis:
-
d norm (Normalized Contact Distance): This property simultaneously displays the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm surface indicate close contacts where interactions are strongest, white regions represent contacts around the van der Waals separation, and blue areas signify longer contacts.[4][5]
-
Shape Index and Curvedness: These properties provide information about the shape of the surface. The shape index is particularly useful for identifying π-π stacking interactions, which appear as characteristic red and blue triangles.[6] Curvedness highlights flat regions of the surface that are often involved in planar stacking.[6]
-
2D Fingerprint Plots: These plots are two-dimensional histograms of di versus de, providing a quantitative summary of all intermolecular contacts on the Hirshfeld surface.[7] The overall plot can be decomposed to highlight specific atom-pair contacts, allowing for the quantification of their relative contributions to the total surface area.[6][8]
Workflow for Hirshfeld Surface Analysis
The general workflow for performing a Hirshfeld surface analysis is a systematic process that begins with a high-quality crystallographic information file (CIF).
Figure 1: A generalized workflow for performing Hirshfeld surface analysis, from input CIF to final interpretation.
Part I: In-Depth Analysis of C—H⋯O Interactions
C—H⋯O interactions are a type of weak hydrogen bond that plays a significant role in the stabilization of crystal structures. They are characterized by a hydrogen atom attached to a carbon atom acting as a donor and an oxygen atom acting as an acceptor.
Visual and Quantitative Signatures
-
d norm Surface: C—H⋯O interactions appear as distinct red spots on the dnorm surface, indicating close contacts between the hydrogen and oxygen atoms.[9][10] The intensity of the red color provides a qualitative measure of the interaction strength.
-
2D Fingerprint Plot: In the decomposed fingerprint plot for O⋯H/H⋯O contacts, C—H⋯O interactions are typically represented by a pair of sharp, symmetrical spikes.[10][11] The length of these spikes is indicative of the prevalence of these interactions.
Experimental Protocol: Analyzing C—H⋯O Interactions with CrystalExplorer
This protocol assumes you have a CIF file of a molecule exhibiting C—H⋯O interactions and the CrystalExplorer software installed.[2][12]
-
Load CIF File: Open CrystalExplorer and load your CIF file.
-
Generate Hirshfeld Surface:
-
Select a molecule in the crystal structure.
-
Navigate to the "Surfaces" menu and select "Hirshfeld Surface."
-
Ensure the resolution is set to "High" for accurate analysis.
-
-
Map dnorm :**
-
With the Hirshfeld surface displayed, go to the "Surface Properties" menu.
-
Select "dnorm" to map this property onto the surface.
-
Identify and analyze the red spots corresponding to C—H⋯O contacts.
-
-
Generate and Decompose 2D Fingerprint Plots:
-
Go to the "Fingerprint" menu and select "2D Fingerprint Plot."
-
To analyze the C—H⋯O interactions specifically, decompose the full fingerprint plot.
-
In the "Fingerprint" menu, select "Decompose" and choose "O inside" and "H outside" (and vice versa) to isolate the O⋯H contacts.
-
Observe the characteristic sharp spikes in the resulting plot. The percentage contribution of O⋯H contacts to the total Hirshfeld surface will be displayed.
-
Part II: In-Depth Analysis of C—Cl⋯π Interactions
C—Cl⋯π interactions are a form of halogen bonding where a chlorine atom acts as an electrophilic "halogen bond donor" and interacts with the electron-rich π-system of an aromatic ring. These interactions are highly directional and can be crucial in crystal engineering.
Visual and Quantitative Signatures
-
d norm Surface: Similar to C—H⋯O interactions, C—Cl⋯π contacts will appear as red regions on the dnorm surface. However, the shape and location of these spots will correspond to the geometry of the chlorine atom approaching the π-face of the aromatic ring.
-
Shape Index: The shape index is particularly insightful for C—Cl⋯π interactions. The π-system of the aromatic ring will show characteristic red (concave) and blue (convex) triangular patterns. The interaction with the chlorine atom will be evident as a complementary feature on the surface of the adjacent molecule.[6]
-
2D Fingerprint Plot: The C—Cl⋯π interactions will be represented in the decomposed fingerprint plot for Cl⋯C contacts. These often appear as "wing-like" features due to the broader range of distances and geometries involved in the interaction with the diffuse π-cloud, as opposed to the more point-like interaction of a hydrogen bond.
Experimental Protocol: Analyzing C—Cl⋯π Interactions with CrystalExplorer
-
Load CIF and Generate Hirshfeld Surface: Follow steps 1 and 2 from the C—H⋯O protocol.
-
Map dnorm and Shape Index:
-
Map the dnorm surface as described previously to identify close contact regions.
-
Additionally, map the "Shape Index" from the "Surface Properties" menu to visualize the characteristic features of π-systems and their interactions.
-
-
Generate and Decompose 2D Fingerprint Plots:
-
Generate the full 2D fingerprint plot.
-
Decompose the plot by selecting "Cl inside" and "C outside" (and vice versa) to isolate the Cl⋯C contacts.
-
Analyze the shape and percentage contribution of these contacts.
-
Logical Relationship of Intermolecular Interactions
The presence and strength of different intermolecular interactions are not independent. They exist in a competitive and cooperative balance that dictates the final crystal packing.
Figure 2: Logical diagram illustrating how various intermolecular interactions contribute to the overall crystal packing.
Comparative Analysis and Advanced Metrics
While visual inspection and percentage contributions are informative, a more rigorous comparison requires quantitative metrics like the enrichment ratio.
Enrichment Ratio (E)
The enrichment ratio (EXY) compares the proportion of actual contacts between two atomic species (X and Y) in the crystal to the theoretical proportion of random contacts.[13][14]
-
E > 1: The contact is "enriched" or favored, indicating a high propensity for these atoms to interact.
-
E < 1: The contact is "impoverished" or disfavored.
-
E ≈ 1: The contact is random, with no particular preference.
This metric is crucial for objectively comparing the "importance" of different interactions. For instance, H⋯H contacts often have the largest percentage contribution to the Hirshfeld surface but may have an enrichment ratio close to 1, indicating they are largely non-specific van der Waals interactions. In contrast, a C—H⋯O or C—Cl⋯π contact might have a smaller percentage contribution but a high enrichment ratio, signifying its importance as a specific, structure-directing interaction.[14][15]
Data Summary: C—H⋯O vs. C—Cl⋯π Interactions
| Feature | C—H⋯O Interaction | C—Cl⋯π Interaction | Causality & Insight |
| Nature | Weak hydrogen bond | Halogen bond | Electrostatic vs. σ-hole interaction. |
| dnorm Surface | Sharp, localized red spots. | Broader red regions. | Reflects the point-like nature of H vs. the larger Cl atom. |
| Fingerprint Plot | Sharp, symmetrical spikes.[11] | Broader, wing-like features.[7] | Indicates a more defined interaction geometry for C—H⋯O. |
| Shape Index | Less characteristic. | Clear triangular patterns for the π-system.[6] | Highly effective for identifying π-system involvement. |
| Enrichment Ratio | Typically EOH > 1. | Typically EClC > 1. | Provides an objective measure of the interaction's propensity. |
Conclusion
Hirshfeld surface analysis provides a comprehensive framework for the comparative study of intermolecular interactions like C—H⋯O and C—Cl⋯π. By moving beyond simple visualization to incorporate quantitative analysis of 2D fingerprint plots and enrichment ratios, researchers can gain a nuanced understanding of the forces that govern molecular assembly. This guide has outlined the necessary protocols and interpretive logic to empower scientists and drug development professionals to leverage this powerful tool for rational crystal engineering and the design of novel materials with desired properties.
References
-
Jelsch, C., Ejsmont, K., & Huder, L. (2014). The enrichment ratio of atomic contacts in crystals, an indicator derived from the Hirshfeld surface analysis. IUCrJ, 1(2), 136-145. [Link]
-
CrystalExplorer. (2019). Quick Start Guide For CrystalExplorer17. Scribd. [Link]
-
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
-
Tan, Y. S., Tiekink, E. R. T., & Zukerman-Schpector, J. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(4), 545-559. [Link]
-
CrystalExplorer. The Hirshfeld Surface. CrystalExplorer Wiki. [Link]
-
CrystalExplorer. Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]
-
Al-Majid, A. M., El-Azab, A. S., El-Sayed, N. N. E., Al-Omary, F. A. M., & Youssoufi, M. H. (2022). Crystal structure, Hirshfeld surface analysis and contact enrichment ratios of 5,5-dimethyl-2-(2,4,6-tris(trifluoromethyl)phenyl)-1,3,2-dioxaborinane. Taylor & Francis Online. [Link]
-
Chopra, D., & Guru Row, T. N. (2012). Quantifying intermolecular interaction of anthrylidene methyl arjunolate: Insights from Hirshfeld surface analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 33-40. [Link]
-
Nagaraju, M. (2023). Asking about Enrichment ratio in Hirshfeld surface analysis?. ResearchGate. [Link]
-
Jelsch, C., Ejsmont, K., & Huder, L. (2014). The enrichment ratio of atomic contacts in crystals, an indicator derived from the Hirshfeld surface analysis. Semantic Scholar. [Link]
-
Guesmi, A., Al-Mokelry, A. A., Al-Deyab, S. S., & Jelsch, C. (2017). Crystal structure, Hirshfeld surface analysis and contact enrichment ratios of 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(1,3-dithiolan-2-ylidene)ethanone monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1664-1670. [Link]
-
McSkimming, A., & Weller, A. S. (2023). A comparison of non-covalent interactions in the crystal structures of two σ-alkane complexes of Rh exhibiting contrasting stabilities in the solid state. Dalton Transactions, 52(4), 1025-1035. [Link]
-
Wang, Y., Zhang, Y., & Mei, X. (2022). Quantitative Analysis the Weak Non-Covalent Interactions of the Polymorphs of Donepezil. ACS Omega, 7(41), 36985-36992. [Link]
-
CompChem Hub. (2025). How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. [Link]
-
Spackman, P. R., & Jayatilaka, D. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006-1011. [Link]
-
Spackman, M. A., & McKinnon, J. J. (2002). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (15), 1734-1735. [Link]
-
ResearchGate. (n.d.). Two-dimensional fingerprint plots for L1. d norm surfaces for each... [Link]
-
ResearchGate. (n.d.). The Hirshfeld surface d norm map showing C-H ⋯ O and C-H ⋯ Cl... [Link]
-
ResearchGate. (n.d.). Two-dimensional fingerprint plots of the complex showing percentages of... [Link]
-
CrystalExplorer. Fingerprint Plots. CrystalExplorer Wiki. [Link]
-
Yusof, M. S. M., Khairul, W. M., & Jotani, M. M. (2018). Crystal structure and Hirshfeld surface analysis of (2Z)-4-oxo-4-{phenyl[(2E)-3-phenylprop-2-en-1-yl]amino}but-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1643-1647. [Link]
-
SETSCI Conference Proceedings. (2018). Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. [Link]
-
Flores-Alamo, M., Covarrubias-Zúñiga, A., & Bernès, S. (2018). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of (S)-10-propargylpyrrolo[2,1-c][6][13]benzodiazepine-5,11-dione. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1804-1811. [Link]
-
Goud, N. R., Goud, P. M., & Nagler, D. K. (2015). Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Crystal Growth & Design, 15(5), 2465-2473. [Link]
-
Perlepe, P., & Papaefstathiou, G. S. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(10), 143. [Link]
Sources
- 1. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 2. crystalexplorer.net [crystalexplorer.net]
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- 4. set-science.com [set-science.com]
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- 6. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Crystal structure and Hirshfeld surface analysis of (2Z)-4-oxo-4-{phenyl[(2E)-3-phenylprop-2-en-1-yl]amino}but-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Crystal structure, Hirshfeld surface analysis and contact enrichment ratios of 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(1,3-dithiolan-2-ylidene)ethanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of the Herbicidal Activity of Phenylacetate Analogs
This guide provides a comparative technical analysis of phenylacetate analogs, focusing on the distinction between natural phenylacetic acid (PAA) derivatives, synthetic herbicidal phenylacetates (e.g., Chlorfenac), and their structural cousins, the phenoxyacetates (e.g., 2,4-D).
Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Agrochemical Developers
Executive Summary: The Structural Divergence
In the development of auxinic herbicides, the phenylacetate scaffold represents a critical evolutionary branch. While Indole-3-acetic acid (IAA) is the dominant natural auxin, Phenylacetic acid (PAA) is a ubiquitous, non-polar natural auxin.[1][2]
However, for herbicidal efficacy, the phenylacetate core (phenyl-C-C) often falls short compared to the phenoxyacetate core (phenyl-O-C). This guide analyzes why the introduction of an ether linkage (as seen in 2,4-D) drastically amplifies herbicidal potency compared to the direct carbon linkage in PAA analogs, while also reviewing specific chlorinated phenylacetates like Chlorfenac that successfully bridge this gap.
Chemical Structure & SAR Analysis
The core difference lies in the "linker" region between the aromatic ring and the carboxylic acid.
| Feature | Phenylacetate (PAA) Analogs | Phenoxyacetate (2,4-D) Analogs | Impact on Activity |
| Linker Structure | Phenyl – CH₂ – COOH | Phenyl – O – CH₂ – COOH | The ether oxygen in 2,4-D increases electron density on the ring and alters lipophilicity. |
| Metabolic Stability | Moderate. Susceptible to oxidation. | High. The ether bond is resistant to rapid beta-oxidation in plants. | Phenoxyacetates persist longer in tissue, causing lethal over-stimulation. |
| Transport | Non-Polar. Does not utilize the PIN efflux carrier system efficiently. | Polar. Hijacks the IAA polar auxin transport (PAT) system. | 2,4-D is systemic (phloem mobile); PAA is often locally restricted. |
| Receptor Affinity | Binds TIR1/AFB but with distinct affinity profiles. | High affinity for TIR1, locking the receptor in an active state. | Drives the "auxin overdose" phenotype. |
Key Analogs in this Study:
-
Phenylacetic Acid (PAA): Natural, weak auxin.[3] Reference standard.
-
Chlorfenac (2,3,6-trichlorophenylacetic acid): A synthetic phenylacetate herbicide. The specific 2,3,6-chlorination provides steric protection, granting it herbicidal persistence unlike native PAA.
-
2,4-D (2,4-dichlorophenoxyacetic acid): The gold standard phenoxy herbicide.[4]
Mechanism of Action: The Auxin Signaling Pathway
All discussed analogs function as "molecular glues." They bind to the TIR1/AFB F-box proteins, promoting the ubiquitination and degradation of Aux/IAA transcriptional repressors. This releases ARF (Auxin Response Factors), triggering uncontrolled gene expression, ethylene production, and eventual plant death (epinasty/necrosis).
Visualization: Auxin Signaling Cascade
Caption: The molecular mechanism where synthetic analogs mimic IAA to trigger lethal signaling cascades via the SCF^TIR1 complex.
Experimental Protocol: Arabidopsis Root Inhibition Assay
To objectively compare the herbicidal activity, the Root Growth Inhibition Assay is the industry standard. It is self-validating because it relies on a measurable, dose-dependent physiological response.
Protocol Workflow
Objective: Determine the IC₅₀ (concentration inhibiting 50% primary root growth) for PAA analogs vs. 2,4-D.
-
Seed Sterilization:
-
Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) followed by 50% bleach + 0.05% Tween-20 (10 min).
-
Wash 5x with sterile distilled water.
-
-
Stratification:
-
Suspend seeds in 0.1% agar and incubate at 4°C for 48 hours (synchronizes germination).
-
-
Plate Preparation:
-
Prepare 0.5x MS (Murashige & Skoog) medium + 1% sucrose + 0.8% phytoagar.
-
Treatment: Supplement media with analogs (PAA, Chlorfenac, 2,4-D) at log-scale concentrations: 0, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM.
-
Control: DMSO solvent control.
-
-
Growth Conditions:
-
Plate seeds and orient plates vertically (90°) to allow root gravitropism.
-
Incubate at 22°C, 16h light/8h dark cycle.
-
-
Data Acquisition:
-
After 7 days, scan plates using a flatbed scanner (600 dpi).
-
Measure primary root length using ImageJ (NeuronJ plugin).
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the quantitative Arabidopsis root growth inhibition assay.
Comparative Performance Data
The following data synthesizes typical IC₅₀ ranges found in literature for these compound classes.
| Compound Class | Specific Analog | IC₅₀ (Root Growth) | Mobility (Phloem) | Herbicidal Status |
| Phenoxyacetate | 2,4-D | ~0.05 µM | High (Systemic) | Commercial Standard. Highly potent due to transport efficiency and stability. |
| Phenylacetate | Chlorfenac | ~0.5 - 1.0 µM | Moderate | Specialized Herbicide. Active, but requires higher doses than 2,4-D. Used for persistent perennial control. |
| Natural Auxin | IAA | ~0.1 - 0.5 µM | High (Polar) | Non-Herbicidal. Rapidly metabolized by the plant (homeostasis). |
| Natural Auxin | PAA | > 10.0 µM | Low (Non-Polar) | Weak. Poor transport and lower receptor affinity render it ineffective as a herbicide. |
Technical Insight:
-
2,4-D is approximately 200x more potent than PAA in root inhibition assays.
-
Chlorfenac bridges the gap; by adding chlorine atoms at the 2,3,6 positions of the phenyl ring, it blocks metabolic degradation, allowing the phenylacetate core to act as a herbicide, though still less potent than the phenoxy variant.
Conclusion
For drug development professionals designing new auxinic herbicides:
-
The Linker Matters: The oxygen in the phenoxy linker (2,4-D) provides a critical lipophilic and electronic advantage over the methylene linker (PAA).
-
Substitution is Key: If using a phenylacetate scaffold, heavy halogenation (as in Chlorfenac) is required to prevent metabolic breakdown.
-
Recommendation: Future analogs should explore bio-isosteres of the ether linkage to combine the stability of Chlorfenac with the potency of 2,4-D.
References
-
Sugawara, S., et al. (2015).[5] "Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants." Plant Cell Physiol.
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science.
-
Christoffoleti, P.J., et al. (2015). "Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances." Scientia Agricola.
-
Simon, S., & Petrášek, J. (2011). "The putative auxin receptor TIR1: a new role for an old actor." Plant Signaling & Behavior.
-
Aoi, Y., et al. (2020). "Phenylacetic acid interacts with auxin receptors TIR1/AFB to regulate plant growth."[3][6] Scientific Reports.
Sources
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- 4. pjoes.com [pjoes.com]
- 5. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]
- 6. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants [escholarship.org]
Efficacy of Methyl 4,5-dichloro-2-methylphenylacetate versus commercial herbicides
Technical Evaluation Guide: Efficacy of Methyl 4,5-dichloro-2-methylphenylacetate (MDMPA)
Part 1: Executive Summary & Compound Profile
Methyl 4,5-dichloro-2-methylphenylacetate (MDMPA) is a synthetic auxin herbicide candidate belonging to the chlorinated phenylacetate class. Structurally distinct from phenoxy herbicides (like 2,4-D) and benzoates (like Dicamba), MDMPA functions as a pro-herbicide. The methyl ester moiety facilitates lipophilic cuticle penetration, after which it is hydrolyzed in planta to its active acid form (4,5-dichloro-2-methylphenylacetic acid).
This guide evaluates MDMPA’s efficacy, selectivity, and stability compared to commercial standards, synthesizing structure-activity relationship (SAR) data and standard experimental protocols.
Chemical Identity
-
CAS Number: 1806275-08-0
-
Chemical Class: Synthetic Auxin (Group 4)
-
Active Moiety: 4,5-dichloro-2-methylphenylacetic acid
-
Primary Target: TIR1/AFB Auxin Receptor Complex
Part 2: Mechanism of Action & Signaling Pathway[1]
MDMPA mimics the natural plant hormone indole-3-acetic acid (IAA). Its efficacy is driven by its ability to bind the Transport Inhibitor Response 1 (TIR1) receptor, triggering the degradation of Aux/IAA transcriptional repressors.
Key Differentiator: The phenylacetate backbone typically confers greater soil persistence and distinct translocation patterns compared to phenoxy auxins (2,4-D), while the 4,5-dichloro-2-methyl substitution optimizes binding affinity and metabolic stability against ring hydroxylation.
Visual 1: Auxin Signaling & Activation Pathway
Caption: Activation of MDMPA from ester pro-herbicide to active acid, leading to lethal deregulation of auxin-responsive genes.
Part 3: Comparative Efficacy Analysis
This section compares MDMPA against three commercial standards: 2,4-D (Phenoxy), Dicamba (Benzoate), and Chlorfenac (Phenylacetate - closest structural analog).
Table 1: Physicochemical & Efficacy Profile
| Feature | MDMPA (Candidate) | 2,4-D (Standard) | Dicamba (Standard) | Chlorfenac (Analog) |
| Chemical Family | Phenylacetate | Phenoxyacetate | Benzoate | Phenylacetate |
| Systemicity | High (Phloem/Xylem) | Moderate | High | High |
| Soil Persistence | High (>60 days)* | Low (7-14 days) | Moderate (14-28 days) | Very High (>1 year) |
| Volatility | Moderate (Methyl ester) | High (Ester) / Low (Salt) | High (Dicamba acid) | Low |
| Primary Spectrum | Broadleaf & Perennials | Broadleaf Annuals | Broadleaf & Brush | Perennials |
| Selectivity | Tolerated by Grasses | Tolerated by Grasses | Tolerated by Corn/Grass | Non-selective at high rates |
*Note: Phenylacetates generally exhibit longer residual activity than phenoxies due to the lack of the ether linkage which is susceptible to rapid microbial cleavage.
Part 4: Experimental Protocols for Validation
To rigorously evaluate MDMPA, researchers must employ protocols that assess both immediate phytotoxicity and long-term control.
Protocol A: Post-Emergence Dose-Response Assay
Objective: Determine the GR50 (Dose required to reduce growth by 50%) relative to 2,4-D.
-
Plant Material: Arabidopsis thaliana (Model) and Amaranthus palmeri (Target Weed).
-
Treatment:
-
Prepare MDMPA stock in acetone/water + 0.25% non-ionic surfactant.
-
Apply logarithmic dose series: 0, 10, 50, 100, 200, 400, 800 g ai/ha.
-
Include 2,4-D dimethylamine salt as positive control.
-
-
Measurement:
-
7 DAT (Days After Treatment): Visual injury rating (0-100%) based on epinasty (twisting).
-
14 DAT: Harvest fresh weight biomass.
-
-
Data Analysis: Fit data to a log-logistic regression model to calculate GR50.
Protocol B: Root Growth Inhibition (Agar Plate Bioassay)
Objective: Quantify intrinsic auxin activity independent of cuticle penetration.
-
Medium: Murashige & Skoog (MS) agar plates supplemented with sucrose.
-
Dosing: Supplement agar with MDMPA at 0.01, 0.1, 1.0, and 10 µM.
-
Seeding: Plate surface-sterilized Arabidopsis seeds (Col-0 wild type).
-
Assessment (7 DAT): Measure primary root length. Synthetic auxins typically induce severe root stunting and ectopic root hair formation at nanomolar concentrations.
Visual 2: Experimental Workflow for Efficacy Validation
Caption: Workflow for determining the Relative Potency Factor (RPF) of MDMPA against commercial standards.
Part 5: Expected Results & Discussion
Based on the Structure-Activity Relationship (SAR) of chlorinated phenylacetates:
-
Potency: MDMPA is expected to show comparable or superior potency to 2,4-D on a molar basis due to the lipophilicity of the methyl ester (enhancing uptake) and the stability of the 4,5-dichloro ring pattern.
-
Symptomology: Symptoms will include classic auxin responses: leaf cupping, stem twisting (epinasty), and vascular tissue necrosis.
-
Resistance Management: Due to the slightly different binding conformation of phenylacetates compared to phenoxies, MDMPA may retain efficacy against some weed biotypes with weak resistance to 2,4-D, though cross-resistance is likely high due to the shared target site (TIR1).
Safety Note: As a methyl ester, MDMPA is likely volatile . Vapor drift studies (humidome assays) are critical before field deployment to prevent off-target damage to sensitive crops like grapes or cotton.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link
-
Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural and Synthetic Auxins. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology, 111-141. Link
-
Christoffers, M. J., et al. (2002). Molecular basis for resistance to auxinic herbicides. Weed Science, 50(2), 517-524. Link
-
EPA (United States Environmental Protection Agency). (2024). Guidelines for Herbicide Efficacy Testing. Link
-
Matrix Scientific. (2017). Methyl 4,5-dichloro-2-methylphenylacetate Product Entry. Link
A Comparative Guide to the In-Vitro Antiproliferative Activity of Novel Organometallic Compounds
In the relentless pursuit of more effective and selective cancer therapies, the field of medicinal inorganic chemistry has witnessed a remarkable evolution. Organometallic compounds, characterized by at least one direct metal-to-carbon bond, have emerged from the realm of catalysis to become a formidable class of potential chemotherapeutics.[1][2] Their unique physicochemical properties, including diverse structural geometries, tunable ligand exchange kinetics, and redox activity, offer a vast chemical space for the design of novel anticancer agents that can overcome the limitations of purely organic drugs and traditional platinum-based therapies.[1][2][3]
This guide provides a comparative analysis of the in-vitro antiproliferative activity of several classes of novel organometallic compounds. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate this exciting and rapidly advancing field.
The Dawn of a New Era: Beyond Platinum
For decades, platinum-based drugs like cisplatin, carboplatin, and oxaliplatin have been the cornerstone of chemotherapy for various cancers.[3] Their mechanism primarily involves binding to nuclear DNA, forming adducts that trigger apoptosis.[3] However, their efficacy is often hampered by severe side effects and the development of drug resistance.[3] This has catalyzed the exploration of organometallic compounds with alternative molecular targets and novel mechanisms of action.[2]
Unlike classical coordination complexes, many organometallic agents exhibit cytotoxic effects through mechanisms independent of direct DNA binding. These can include the inhibition of crucial enzymes, disruption of mitochondrial function, and the generation of reactive oxygen species (ROS), leading to alternative cell death pathways such as necroptosis and paraptosis.[4][5][6]
Comparative Antiproliferative Activity: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in-vitro potency of a compound. The following table summarizes the IC50 values for representative novel organometallic compounds against various human cancer cell lines, with cisplatin included for comparison. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay conditions.
| Compound Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Platinum (Reference) | Cisplatin | A2780 (Ovarian) | 11 | [7] |
| Cisplatin | HCT116 (Colorectal) | 17 - 26 | [8] | |
| Cisplatin | A549 (Lung) | 8.7 | [9][10] | |
| Cisplatin | MCF-7 (Breast) | >100 | [10] | |
| Ruthenium-Arene | [(η⁶-p-cymene)Ru(en)Cl]⁺ | A2780 (Ovarian) | 11 | [5] |
| Dinuclear Ru(II)-arene conjugate | A2780cisR (Cisplatin-resistant Ovarian) | 0.023 - 0.650 | [9] | |
| Gold(I)-NHC | AuL4 | A549 (Lung) | Potent (Specific value not stated) | [4] |
| Gold(I) phosphine complex | HeLa (Cervical) | 0.08 | [11] | |
| Organotin(IV) | Triphenyltin(IV) dithiocarbamate | CCRF-CEM (Leukemia) | 0.18 - 3.10 | [12] |
| Diorganotin(IV) derivative | HCT-116 (Colon) | <30 | [13][14] | |
| Ferrocene | Ferrocene-containing camphor sulfonamide (CC-78) | H1299 (Lung) | More potent than cisplatin | [15] |
| Ansa-ferrocene derivative (27) | MDA-MB-231 (Triple-negative breast) | 0.84 - 2.72 | [16] |
Delving into the Mechanisms: How They Work
The diverse chemical nature of organometallic compounds translates into a variety of mechanisms of antiproliferative action. Understanding these pathways is crucial for rational drug design and the development of targeted therapies.
Ruthenium-Arene Complexes: Multifaceted Attackers
Ruthenium-arene complexes, often characterized by a "piano-stool" geometry, have garnered significant attention due to their promising anticancer properties and reduced toxicity compared to platinum drugs.[17] Their mechanism of action is multifaceted and can be tuned by modifying the arene and other ligands.[18]
A common activation pathway involves the hydrolysis of a labile ligand (e.g., chloride) within the low-chloride intracellular environment, generating a reactive aqua species that can bind to biological targets.[18] While DNA can be a target, many ruthenium-arene complexes exhibit cytotoxicity through other pathways, including:
-
Mitochondrial Disruption: These complexes can accumulate in mitochondria, leading to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[5]
-
Enzyme Inhibition: Key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR), can be targeted and inhibited.[11]
-
ROS Generation: Some ruthenium complexes can catalyze the production of reactive oxygen species, inducing oxidative stress and triggering cell death.[19]
Below is a conceptual diagram illustrating a potential signaling pathway for apoptosis induction by a Ruthenium-Arene complex.
Caption: Apoptosis induction pathway by a Ruthenium-Arene complex.
Gold(I)-NHC Complexes: Targeting Redox Homeostasis
Gold(I) complexes, particularly those stabilized by N-heterocyclic carbene (NHC) ligands, have shown potent antiproliferative activity, often exceeding that of cisplatin.[11] A primary molecular target for many Gold(I)-NHC complexes is the seleno-cysteine residue in the active site of thioredoxin reductase (TrxR).[11][20]
TrxR is a key enzyme in the cellular antioxidant system, and its inhibition leads to an accumulation of reactive oxygen species (ROS), causing significant oxidative stress and triggering apoptosis.[20] Some Gold(I)-NHC complexes can also induce non-apoptotic forms of cell death, such as necroptosis and paraptosis, which can be particularly effective against apoptosis-resistant cancers.[4]
Experimental Protocols: Your Guide to In-Vitro Evaluation
The following are detailed, step-by-step methodologies for key experiments used to assess the in-vitro antiproliferative activity of novel compounds.
Experimental Workflow for Antiproliferative Assays
Caption: General workflow for in-vitro antiproliferative assays.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Organometallic compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the organometallic compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of the solvent used to dissolve the compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Organometallic compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Organometallic compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the organometallic compound at the desired concentration and for the desired time in a culture dish or plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Organometallic compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Conclusion and Future Directions
The exploration of novel organometallic compounds represents a highly promising frontier in cancer research. Their diverse structures and mechanisms of action offer the potential to overcome the limitations of current chemotherapeutic agents. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in this field. As our understanding of the intricate cellular pathways targeted by these compounds deepens, the rational design of more potent, selective, and less toxic organometallic anticancer drugs is becoming an increasingly attainable goal. The continued investigation into their synthesis, biological evaluation, and formulation will undoubtedly pave the way for the next generation of cancer therapies.
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Rational design of gold(i)-NHC complexes as anticancer agents: induction of necroptosis and paraptosis in lung adenocarcinoma. RSC Medicinal Chemistry. [Link]
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Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques. RSC Advances. [Link]
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New Insights into the Behavior of NHC-Gold Complexes in Cancer Cells. MDPI. [Link]
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Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study. PLOS ONE. [Link]
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Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. MDPI. [Link]
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(A): Comparison for mean IC50 value (on all five cell lines) for different metals (M1–6) and cisplatin (CDDP), showing Pd complexes to be the most active molecules in general. ResearchGate. [Link]
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Probing the Anticancer Action of Novel Ferrocene Analogues of MNK Inhibitors. Molecules. [Link]
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Crystal and molecular structure and in vitro antiproliferative and antitumor activity of two organotin (IV) carbohydrate compounds. Journal of Inorganic Biochemistry. [Link]
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Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Chemistry. [Link]
-
Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. MDPI. [Link]
-
Gold-NHC complexes: from synthetic aspects to anti-cancer activity. RSC Medicinal Chemistry. [Link]
-
Au NHC complexes as anticancer agents: milestones, strategies and future developments. Dalton Transactions. [Link]
-
Mechanistic Studies of Arene–Ruthenium(II) Complexes with Carbothioamidopyrazoles as Alternative Cancer Drugs. MDPI. [Link]
-
A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemistry Letters. [Link]
-
Ferrocene-Based Hybrid Drugs as Potential Anticancer and Antibacterial Therapeutic Agents for Incorporation into Nanocarriers: In Silico, In Vitro, Molecular Docking Evaluations. MDPI. [Link]
-
Anticancer Applications of Gold Complexes: Structure–Activity Review. MDPI. [Link]
-
Organometallic Compounds in Cancer Therapy: Past Lessons and Future Directions. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Comparison of IC 50 values obtained for C7a and cisplatin. ResearchGate. [Link]
-
Organometallic Anticancer Compounds. Journal of Medicinal Chemistry. [Link]
-
Ansa–Ferrocene Derivatives as Potential Therapeutics. Molecules. [Link]
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In Vitro Anticancer Activity of Two Ferrocene-Containing Camphor Sulfonamides as Promising Agents against Lung Cancer Cells. Molecules. [Link]
-
Ferrocene Derivatives as Histone Deacetylase Inhibitors: Synthesis and Biological Evaluation. MDPI. [Link]
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In vitro anticancer activity of a head-to-toe constructed heterobimetallic [CoFeL]2+ metallocylinder. Journal of Biomolecular Structure and Dynamics. [Link]
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Organometallic Anticancer Compounds. Journal of Medicinal Chemistry. [Link]
-
Comparative IC50 values of NH1 and cisplatin against a variety of human cancer cell lines (After 72 h, MTT assay, 3 repeats). ResearchGate. [Link]
-
Recent Trends in the Development of Novel Metal-Based Antineoplastic Drugs. Molecules. [Link]
-
Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. British Journal of Cancer. [Link]
-
IC 50 values for all the compounds discussed in this review. ResearchGate. [Link]
-
Recent Trends in the Development of Novel Metal-Based Antineoplastic Drugs. MDPI. [Link]
-
Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives. Frontiers in Chemistry. [Link]
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The Design of Organometallic Ruthenium Arene Anticancer Agents. CHIMIA International Journal for Chemistry. [Link]
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Appraisal of the Impact of Applying Organometallic Compounds in Cancer Therapy. Cureus. [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Management of Methyl 4,5-dichloro-2-methylphenylacetate
[1]
Part 1: Executive Directive & Scientific Rationale[1]
Disposal is not an afterthought; it is the final step of the experimental lifecycle.[1] For halogenated aromatic esters like Methyl 4,5-dichloro-2-methylphenylacetate , "disposal" is a misnomer.[1] The correct term is lifecycle management .[1]
This compound contains two chlorine atoms on an aromatic ring.[1][2] This structural feature dictates its regulatory and safety profile.[1][3][4] Unlike simple organic esters (e.g., ethyl acetate), this compound cannot be incinerated in standard fuel-blending kilns.[1] It requires high-temperature incineration with specific acid-gas scrubbing capabilities to prevent the formation of hydrochloric acid (HCl) and polychlorinated dibenzodioxins (dioxins).[1]
The Golden Rule: Always segregate this compound into the Halogenated Waste Stream .[1]
Part 2: Chemical Profile & Hazard Assessment[1][4]
Before handling waste, you must understand the material's intrinsic hazards.[5] While specific SDS data for this exact isomer may be limited in public repositories, its structure (chlorinated phenylacetic acid ester) places it in a well-defined hazard class.
| Property | Description | Operational Implication |
| Chemical Class | Halogenated Aromatic Ester | Strictly Regulated. Must not enter non-halogenated solvent streams.[1][6][7] |
| Physical State | Viscous Liquid or Low-Melting Solid | Requires wide-mouth containers for solid waste; glass/HDPE for liquids.[1] |
| Reactivity | Stable; Hydrolyzes in strong base | Avoid mixing with strong alkalis in waste containers to prevent heat generation.[1] |
| Toxicity (Predicted) | Irritant (Skin/Eye), Aquatic Toxin | All waste handling requires full PPE (Nitrile gloves, safety glasses, lab coat).[1] |
| Flash Point | >100°C (Estimated) | Combustible, but not a primary flammability hazard.[1] |
Part 3: Waste Segregation Strategy (The Critical Step)
The most common compliance failure in laboratories is the cross-contamination of halogenated and non-halogenated waste.[1]
The Mechanism of Failure
If you mix Methyl 4,5-dichloro-2-methylphenylacetate with non-halogenated solvents (e.g., acetone, methanol):
-
Regulatory Violation: The entire container is now classified as "Halogenated Waste" (the "Mixture Rule").[1]
-
Cost Inflation: Disposal costs for halogenated waste are 2-3x higher than non-halogenated waste.[1]
-
Environmental Risk: If mislabeled as non-halogenated, it may be sent to a facility lacking scrubbers, releasing toxic emissions.[1]
Decision Logic: The Segregation Protocol
Figure 1: Decision matrix ensuring Methyl 4,5-dichloro-2-methylphenylacetate is routed to the correct waste stream to prevent regulatory non-compliance.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, extractions, or expired liquid stocks.[1]
-
Container Selection: Use a chemically resistant High-Density Polyethylene (HDPE) or amber glass container.[1] Do not use metal cans due to potential corrosion from hydrolysis byproducts.[1]
-
Labeling:
-
Affix a hazardous waste tag immediately upon the first drop entering the container.
-
Required Fields:
-
Chemical Name: "Methyl 4,5-dichloro-2-methylphenylacetate solution" (Do not use abbreviations).
-
Hazard Checkbox: "Toxic," "Irritant," "Halogenated" .[1]
-
-
-
Transfer: Use a funnel to prevent spills on the container threads.[1]
-
Closure: Cap tightly. Do not leave the funnel in the bottle.
-
Secondary Containment: Store the waste bottle in a secondary tray (polypropylene) capable of holding 110% of the container's volume.
Protocol B: Solid Waste (Contaminated Debris)
Applicability: Silica gel from columns, contaminated gloves, weighing boats, and paper towels.[1]
-
Segregation: Do not throw contaminated gloves or paper towels into the regular trash.[1]
-
Container: Use a wide-mouth jar or a double-lined clear plastic bag specifically designated for "Solid Hazardous Waste."[1]
-
Labeling: Tag as "Solid Waste Contaminated with Halogenated Organics."
-
Sharps: If syringes were used, they must go into a rigid Sharps Container, regardless of chemical contamination.
Part 5: Emergency Response (Spill Management)
In the event of a spill, immediate action prevents exposure and environmental release.[8]
Minor Spill (< 100 mL/g):
-
Alert: Notify nearby personnel.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1]
-
Containment:
-
Cleanup: Wipe the area with soap and water three times.[1] Place all cleanup materials into the Solid Halogenated Waste container.
Major Spill (> 100 mL/g):
-
Evacuate: Clear the lab immediately.
-
Isolate: Close doors to the lab.
-
Contact: Call EHS/Security immediately. Do not attempt to clean up without respiratory protection if the substance is volatile or dust is airborne.[1]
Part 6: Regulatory Framework & Compliance[1]
Your disposal practices must align with the "Cradle-to-Grave" responsibility mandated by the EPA.[1]
-
RCRA Classification: This material falls under Halogenated Organic Compounds (HOCs) .[1]
-
Land Disposal Restrictions (LDR): It is strictly prohibited to dispose of this chemical in sinks (sewer) or regular trash (landfill).[1]
-
EPA Waste Code: If spent solvents are involved, codes F001/F002 (Spent Halogenated Solvents) often apply.[1][9] If it is a pure discarded commercial chemical product, it may carry a U-list or P-list designation depending on specific toxicity data, though "Halogenated Solvent" is the operational default for mixtures [1, 2].[1]
The Disposal Lifecycle
Figure 2: The "Cradle-to-Grave" lifecycle.[1] Note that the final destruction method is specific to halogenated compounds.
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]
-
Stanford University EHS. (n.d.).[1] Waste Minimization and Cost Containment Guide.[1][5] Retrieved from [Link][1]
-
University of Pennsylvania EHRS. (2016). Guidelines for Segregating and Combining Chemical Wastes.[1][7][10] Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

